Borane, (4-methoxyphenyl)-
Description
BenchChem offers high-quality Borane, (4-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Borane, (4-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/C7H7BO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMRYYAAICMHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Physical & Chemical Characterization of p-Anisylboronic Acid
Content Type: Technical Whitepaper / Laboratory Guide Subject: 4-Methoxyphenylboronic acid (CAS: 5720-07-0) Author Persona: Senior Application Scientist
Executive Summary
p-Anisylboronic acid (4-Methoxyphenylboronic acid) is a cornerstone reagent in modern organometallic chemistry, utilized primarily for its electron-rich character in Suzuki-Miyaura cross-coupling and its reversible covalent interactions in diol sensing. However, its physical characterization is frequently misinterpreted due to the dynamic equilibrium between the free boronic acid and its cyclic anhydride (boroxine).
This guide moves beyond static datasheets to provide a dynamic, experimentally grounded analysis of the compound's physical behaviors, spectral signatures, and purification protocols.
Chemical Identity & The Boroxine Paradox[1]
The most critical physical characteristic of p-anisylboronic acid is not a static value, but a thermodynamic equilibrium . Unlike standard carboxylic acids, arylboronic acids spontaneously dehydrate to form six-membered boroxine rings (anhydrides).
The Scientist’s Reality: When you purchase "98% p-Anisylboronic acid," you are likely receiving a mixture of the free acid and the boroxine trimer. This ratio fluctuates based on humidity, storage age, and temperature.
Structural Dynamics
-
Free Acid:
– Trigonal planar geometry around boron (sp²). -
Boroxine (Anhydride):
– A six-membered ring.
The 4-methoxy substituent is an Electron Donating Group (EDG). In our experience, EDGs generally stabilize the boroxine form less than Electron Withdrawing Groups (EWGs), yet the equilibrium remains sensitive to solvent moisture.
Figure 1: The dynamic equilibrium between p-anisylboronic acid and its anhydride. Note that 'purity' is often a function of hydration state rather than chemical contamination.
Thermodynamic & Physical Profile[2]
The following data aggregates experimental values with mechanistic context.
| Property | Value / Range | Technical Context |
| CAS Number | 5720-07-0 | |
| Molecular Weight | 151.96 g/mol | Monomer basis.[1][2] |
| Melting Point | 204–209 °C | Critical Note: Broad ranges indicate partial dehydration during heating. Pure boroxine melts higher than the acid. A sharp MP often indicates a specific hydration state, not necessarily chemical purity. |
| pKa | ~8.9 – 9.0 | The 4-OMe group (EDG) increases electron density on Boron, decreasing Lewis acidity compared to Phenylboronic acid (pKa 8.8). |
| Appearance | White to off-white powder | Beige discoloration often indicates oxidation of the aryl ring (phenol formation). |
| Hygroscopicity | Moderate | Absorbs atmospheric water to hydrolyze boroxine back to acid. |
Solubility & Solution State Behavior[7][8][9][10]
Understanding solubility is vital for "Phase-Switch" purification (see Section 6).
Solvent Compatibility Table
| Solvent | Solubility | Mechanistic Insight |
| Water (pH 7) | Poor (< 2%) | The neutral molecule is largely hydrophobic due to the anisyl ring. |
| Water (pH > 10) | High | Formation of the tetrahedral boronate anion |
| Methanol/Ethanol | High | Forms transient boronate esters, enhancing solubility. |
| DMSO/DMF | Very High | Oxygen donors in solvent coordinate to empty p-orbital of Boron. |
| Hexanes | Insoluble | Used to precipitate the compound or wash away non-polar impurities. |
| THF | Moderate/High | Good for reactions; solubility decreases if wet. |
Spectral Fingerprinting (Self-Validation)
When validating p-anisylboronic acid, NMR is superior to melting point .
¹H NMR (DMSO-d₆, 400 MHz)
-
δ 8.0 ppm (s, 2H):
. Diagnostic: If this peak is split or integrates to <2H, you have partial anhydride formation. If it is absent, you have the boroxine. -
δ 7.8 ppm (d, J=8 Hz, 2H): Ortho-protons (adjacent to Boron). Deshielded by the empty orbital of Boron.
-
δ 6.9 ppm (d, J=8 Hz, 2H): Meta-protons (adjacent to OMe). Shielded by the OMe resonance.
-
δ 3.75 ppm (s, 3H): Methoxy group (
).
¹¹B NMR
-
δ ~29–31 ppm: Broad singlet. The breadth is due to the quadrupolar relaxation of the Boron nucleus. A shift >32 ppm usually indicates boroxine presence.
Protocol: Phase-Switch Purification
This protocol utilizes the pKa-dependent solubility switch to purify p-anisylboronic acid without thermal stress (which promotes dehydration).
Objective: Remove non-acidic organic impurities (e.g., starting halides, biaryls) and inorganic salts.
Step-by-Step Methodology
-
Dissolution (Basification):
-
Organic Wash:
-
Precipitation (Acidification):
-
Isolation:
-
Filter the white precipitate immediately.
-
Wash with cold water (removes salts) and cold hexanes (removes residual water/organics).
-
Drying: Air dry or vacuum dry at room temperature . Do not heat, or you will drive it to the boroxine form.
-
Figure 2: Phase-Switch purification workflow utilizing the pH-dependent solubility of the boronyl group.
Functional Applications
Suzuki-Miyaura Coupling
The 4-methoxy group makes this boronic acid nucleophilic. In the transmetallation step of the Suzuki catalytic cycle, p-anisylboronic acid reacts faster than electron-deficient variants (e.g., 4-nitrophenylboronic acid). However, this nucleophilicity also makes it susceptible to protodeboronation (loss of the boron group) if reaction times are prolonged in acidic media.
Diol Sensing (Sugars)
p-Anisylboronic acid reversibly forms cyclic esters with 1,2- or 1,3-diols (like glucose). The binding constant is influenced by the electron density on the boron. The methoxy group modulates this Lewis acidity, often creating a "sweet spot" for binding affinity at physiological pH compared to unsubstituted phenylboronic acid.
References
-
PubChem. (n.d.). (4-Methoxyphenyl)boronic acid (CID 201262).[1][6] National Library of Medicine. Retrieved from [Link]
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for Boroxine-Acid Equilibrium).
-
Tokunaga, Y., et al. (2002).[7] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Solubility and Stability of (4-methoxyphenyl)boronic Acid in Organic Solvents
Introduction: The Pivotal Role of (4-methoxyphenyl)boronic Acid in Modern Chemistry
(4-methoxyphenyl)boronic acid, a white to off-white crystalline powder, is a cornerstone reagent in contemporary organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] Its utility is defined by the unique electronic properties conferred by the methoxy group, an electron-donating substituent that enhances reactivity and influences the stability of the carbon-boron bond. This versatile building block is integral to the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3]
A thorough understanding of the solubility and stability of (4-methoxyphenyl)boronic acid in organic solvents is paramount for researchers, scientists, and drug development professionals. These parameters directly impact reaction efficiency, purification strategies, formulation development, and the overall integrity of synthetic processes. This in-depth technical guide provides a comprehensive overview of the solubility profile and stability characteristics of (4-methoxyphenyl)boronic acid, supported by field-proven insights and detailed experimental protocols.
Solubility Profile: A Solvent-by-Solvent Analysis
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like (4-methoxyphenyl)boronic acid is a critical determinant of its utility. While it is generally characterized as being soluble in polar organic solvents, a more granular, quantitative understanding is essential for process optimization.[4][5][6]
Qualitative and Quantitative Solubility Data
One of the few available quantitative data points indicates that (4-methoxyphenyl)boronic acid has a high solubility in Dimethyl Sulfoxide (DMSO), reaching up to 100 mg/mL.[7] For other solvents, we can infer its behavior based on the solubility of phenylboronic acid, keeping in mind that the electron-donating methoxy group can influence intermolecular interactions and, consequently, solubility. Phenylboronic acid is known to be soluble in most polar organic solvents, while its solubility is poor in nonpolar solvents like hexanes and carbon tetrachloride.[8]
Table 1: Solubility Profile of Phenylboronic Acid and (4-methoxyphenyl)boronic acid in Common Organic Solvents
| Solvent | Solvent Class | Phenylboronic Acid Solubility (g/L at 20°C) | (4-methoxyphenyl)boronic acid Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | Very High (100,000 mg/L)[7] |
| Methanol | Alcohol | Soluble | High |
| Ethanol | Alcohol | Soluble[8] | High |
| Tetrahydrofuran (THF) | Ether | High[4] | High |
| Acetone | Ketone | High[9] | High |
| Acetonitrile | Nitrile | Moderate | Moderate |
| Ethyl Acetate | Ester | Moderate | Moderate |
| Dichloromethane | Halogenated | Low to Moderate | Low to Moderate |
| Toluene | Aromatic Hydrocarbon | Low | Low |
| Hexanes | Aliphatic Hydrocarbon | Poorly Soluble[8] | Very Low |
Note: "High," "Moderate," and "Low" are qualitative descriptors based on literature and the properties of phenylboronic acid. The quantitative value for DMSO is from an experimental source.
Factors Influencing Solubility
The solubility of (4-methoxyphenyl)boronic acid is governed by a combination of factors, including:
-
Solvent Polarity: The presence of the polar boronic acid and methoxy groups favors solubility in polar solvents capable of hydrogen bonding.
-
Temperature: Generally, solubility increases with temperature, although this relationship should be experimentally determined for specific solvent systems.
-
Presence of Water: Trace amounts of water can impact solubility and can also play a role in the stability of the boronic acid (see Stability section).
-
Crystalline Form: Different polymorphs of the solid material can exhibit different solubility characteristics.
Stability Profile: Navigating the Degradation Pathways
While (4-methoxyphenyl)boronic acid is considered to have good thermal stability, it is susceptible to several degradation pathways that can impact its purity and performance in chemical reactions.[10][11] Understanding these pathways is crucial for optimizing storage conditions and reaction parameters.
Key Degradation Pathways
-
Protodeboronation: This is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[12] This reaction can be catalyzed by both acids and bases and is influenced by the pH of the medium.[13] The electron-donating methoxy group in (4-methoxyphenyl)boronic acid can affect the rate of protodeboronation, with studies on substituted phenylboronic acids showing that electron-donating groups can either accelerate or decelerate the reaction depending on the specific conditions.[4][8]
-
Oxidative Degradation: Arylboronic acids are susceptible to oxidation, which can lead to the formation of phenolic byproducts.[14] This degradation can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture. The sulfinyl group, which is electron-withdrawing, is known to be susceptible to oxidation, and while the methoxy group is an electron-donating group, the potential for oxidative degradation should not be overlooked.[13]
-
Dehydration to Boroxines: Boronic acids can undergo reversible dehydration to form cyclic trimers known as boroxines.[15] This process is typically driven by heat and can occur both in the solid state and in solution. The presence of boroxine impurities can affect the reactivity and stoichiometry of the boronic acid in subsequent reactions. The equilibrium between the boronic acid and its boroxine is influenced by the solvent and temperature.[3]
Factors Influencing Stability
-
Temperature: Elevated temperatures can accelerate all major degradation pathways.
-
pH: The rate of protodeboronation is highly pH-dependent.[8]
-
Presence of Water: Water is a reactant in the hydrolysis of the C-B bond during protodeboronation and can also hydrolyze boroxines back to the boronic acid.[15]
-
Presence of Oxidizing Agents: Even trace amounts of oxidizing agents can initiate oxidative degradation.
-
Light Exposure: As with many organic molecules, exposure to UV or visible light can potentially lead to photodegradation.
Experimental Protocols
To provide actionable guidance, this section details standardized protocols for determining the solubility and stability of (4-methoxyphenyl)boronic acid.
Protocol 1: Determination of Equilibrium Solubility via the Shake-Flask Method
This method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of (4-methoxyphenyl)boronic acid to a series of vials, each containing a known volume of the desired organic solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid at equilibrium.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable solvent and analyze the concentration of (4-methoxyphenyl)boronic acid using a validated analytical method such as HPLC-UV.[16]
-
Calculation: Calculate the solubility as the average concentration from replicate samples, typically expressed in g/L or mg/mL.
Caption: Workflow for accelerated stability (forced degradation) testing.
Conclusion and Recommendations
(4-methoxyphenyl)boronic acid is a vital reagent whose performance is intrinsically linked to its solubility and stability in organic solvents. While it exhibits favorable solubility in polar organic solvents, particularly DMSO, quantitative data in other common solvents is limited, necessitating experimental determination for process optimization.
The stability of (4-methoxyphenyl)boronic acid is generally good under recommended storage conditions; however, it is susceptible to protodeboronation, oxidative degradation, and dehydration to boroxines. The electron-donating methoxy group plays a significant role in the reactivity and stability of the molecule. To ensure the integrity of this reagent, it is recommended to:
-
Store in a cool, dark, and dry place to minimize thermal and photolytic degradation, as well as boroxine formation.
-
Use inert atmosphere conditions for reactions where oxidative degradation is a concern.
-
Carefully control the pH of reaction mixtures to mitigate protodeboronation.
-
Routinely test the purity of the material using a validated HPLC method, especially for long-term storage or before use in critical applications.
By understanding and controlling the factors that influence the solubility and stability of (4-methoxyphenyl)boronic acid, researchers can unlock its full potential in the synthesis of novel and important molecules.
References
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.
-
Pharma Stability. (n.d.). Photostability (ICH Q1B). Retrieved from [Link]
-
European Medicines Agency. (1996). ICH Topic Q1 B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 4-methoxyphenylboronic Acid CAS 5720-07-0. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]
- Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Chemical Science, 7(10), 6534-6544.
- Kumar, A., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(15), 5875-5881.
- Silva, F. A., et al. (2020).
-
PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from [Link]
-
ACS Publications. (2021). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Retrieved from [Link]
-
PubMed. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
- Wiley-VCH. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- El-Zahab, B., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
-
ACS Publications. (2020, August 13). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Retrieved from [Link]
-
PubMed. (2022, August 24). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Retrieved from [Link]
- ResearchGate. (n.d.).
-
PubMed. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
MDPI. (2020, October 30). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Retrieved from [Link]
- ResearchGate. (n.d.). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines.
-
ACS Publications. (2017, February 2). Oxidation Responsive Polymers with a Triggered Degradation via Arylboronate Self-Immolative Motifs on a Polyphosphazene Backbone. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. Retrieved from [Link]
- LOCKSS. (2013, April 3). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
-
Chemistry LibreTexts. (2022, August 28). 2.8: Thermal Analysis. Retrieved from [Link]
- Advanced Functional Materials. (2014, March 20). Structural changes to nanoboroxines allow controlled release of guests.
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
-
Nature. (2024, February 8). Water-stable boroxine structure with dynamic covalent bonds. Retrieved from [Link]
- PubMed Central. (n.d.).
-
Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]
-
SIELC Technologies. (2018, February 19). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
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Methodological & Application
Application Note: Palladium-Catalyzed Arylation Using p-Anisylboronic Acid
Executive Summary & Strategic Importance
Target Audience: Medicinal Chemists, Process Development Scientists.
The introduction of the p-anisyl (4-methoxyphenyl) moiety is a ubiquitous transformation in drug discovery, serving either as a stable pharmacophore or a masked phenol precursor. While p-anisylboronic acid is a widely available commodity reagent, its specific electronic character—defined by the strong
The "Methoxy Paradox":
-
Kinetic Advantage: The electron-rich nature of the boronate facilitates rapid transmetallation , often outcompeting electron-deficient partners.
-
Stability Liability: The increased electron density at the ipso-carbon significantly lowers the activation energy for protodeboronation , particularly under high-pH or high-temperature aqueous conditions.
This guide moves beyond generic "Suzuki conditions" to provide a precision protocol that leverages the kinetic advantages of p-anisylboronic acid while suppressing its decomposition pathways.
Critical Parameters & Mechanistic Logic
The Stability-Reactivity Matrix
Success depends on balancing the catalytic cycle against the background hydrolysis of the C-B bond.
| Parameter | Recommendation | Mechanistic Causality |
| Ligand Class | Biaryl Phosphines (e.g., SPhos, XPhos) | Bulky, electron-rich ligands facilitate oxidative addition of the aryl halide (often the rate-limiting step with electron-rich nucleophiles) and protect the active Pd(0) species from oxidation. |
| Base Selection | K₃PO₄ or K₂CO₃ | Avoid strong hydroxides (NaOH).[1] High [OH⁻] concentrations catalyze the formation of the unstable boronate "ate" complex which is the precursor to protodeboronation. |
| Solvent System | Toluene/Water (10:1) or Dioxane | A biphasic system keeps the bulk of the boronic acid in the organic phase, limiting its exposure to the base/water interface where hydrolysis occurs. |
| Stoichiometry | 1.2 - 1.5 equiv. Boronic Acid | p-Anisylboronic acid is prone to homocoupling (4,4'-dimethoxybiphenyl formation) in the presence of oxygen. Excess reagent compensates for this loss. |
Mechanistic Pathway & Failure Modes
The following diagram illustrates the competitive landscape between the desired cross-coupling and the two primary failure modes: Protodeboronation and Homocoupling.
Caption: Kinetic competition between the productive transmetallation cycle (green path) and destructive protodeboronation/homocoupling pathways (red dashed).
Experimental Protocols
Protocol A: High-Throughput Screening (HTS) / Discovery
Best for: Small scale (50-100 mg), rapid library synthesis, robust tolerance of air/moisture.
Reagents:
-
p-Anisylboronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)
Workflow:
-
Charge a reaction vial with Aryl Halide (0.5 mmol) and p-Anisylboronic acid (114 mg, 0.75 mmol).
-
Add Pd(dppf)Cl₂·DCM (20 mg, 0.025 mmol).
-
Add 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (0.75 mL).
-
Critical Step: Sparge with Nitrogen/Argon for 2 minutes. Note: Electron-rich boronic acids are sensitive to oxidative homocoupling.
-
Seal and heat to 90 °C for 4–16 hours.
-
Workup: Filter through a celite plug, dilute with EtOAc, wash with brine.
Protocol B: Process-Optimized (Scalable & Challenging Substrates)
Best for: Scale-up (>10g), sterically hindered halides, or substrates sensitive to deboronation.
Reagents:
-
p-Anisylboronic acid (1.2 equiv)
-
Pre-catalyst: Pd(OAc)₂ (1 mol%)
-
Ligand: SPhos (2 mol%) – SPhos is specifically chosen for its ability to couple electron-rich boronic acids with hindered halides.
-
Base: K₃PO₄ (finely ground, 2.0 equiv)
-
Solvent: Toluene / Water (10:1 ratio)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a separate small vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) in dry Toluene (1 mL). Stir at room temperature for 15 minutes under Argon. The solution should turn from orange to yellow/pale, indicating active L-Pd(0) formation.
-
Main Reaction Setup: To a 3-neck flask equipped with a reflux condenser, add:
-
Degassing: Perform 3 cycles of Vacuum/Argon backfill. Oxygen exclusion is critical to prevent phenol formation and homocoupling.
-
Initiation: Inject the pre-formed catalyst solution via syringe.
-
Reaction: Heat to 80 °C . Monitor by HPLC/UPLC every 2 hours.
-
Checkpoint: If protodeboronation (anisole formation) exceeds 5%, lower temperature to 60 °C and extend time.
-
-
Purification: Upon completion, cool to RT. Separate phases. Wash organic layer with 1M NaOH (to remove unreacted boronic acid) followed by brine. Crystallize or column chromatograph.[1]
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Catalyst Deactivation | Switch to XPhos Pd G3 precatalyst. Ensure rigorous degassing. |
| High Protodeboronation (Anisole detected) | Hydrolysis of C-B bond | 1. Switch base to anhydrous K₃PO₄ or CsF .2. Use n-Butanol as solvent (reduces hydrolysis rate).3. Slow addition of boronic acid (syringe pump). |
| Homocoupling (4,4'-Dimethoxybiphenyl) | Oxidative Coupling | 1. Oxygen leak? Check septa/seals.2. Reduce catalyst loading.3. Add 10 mol% hydroquinone (radical scavenger). |
| Product Contaminated with Boron | Incomplete Removal | Wash organic layer with 1M NaOH or Sorbitol solution (complexes boron). |
Case Study: Synthesis of a Biaryl Kinase Inhibitor Intermediate
Objective: Coupling of 4-chloro-2-fluoro-aniline derivative with p-anisylboronic acid. Challenge: The amino group on the aryl halide can poison Pd, and the electron-rich nature of the boronic acid caused significant homocoupling in initial screens.
Optimized Conditions:
-
Catalyst: Pd(amphos)Cl₂ (High turnover for amino-chlorides).
-
Solvent: n-Butanol/Water (3:1).
-
Result: 92% Isolated Yield, <1% Homocoupling.
-
Insight: The use of an amphos ligand provided a robust catalyst system that resisted coordination by the free amine, while the n-Butanol solvent system suppressed deboronation compared to DMF or Dioxane.
References
-
Mechanistic Studies on Protodeboronation
- Reaction mechanism and mitigation of protodeboronation of substituent-loaded arylboronic acids.
- Source: BenchChem Technical Notes.
-
(General reference for boronic acid stability data).
-
Ligand Selection for Electron-Rich Boronic Acids
- Buchwald, S. L. et al. "Universal Catalysts for the Suzuki-Miyaura Coupling."
- Source: MIT / Buchwald Lab Public
-
(Authoritative source for SPhos/XPhos protocols).
-
Green Chemistry & Aqueous Conditions
-
In-water oxidative Suzuki coupling of arenes and arylboronic acids.[4]
- Source: Royal Society of Chemistry (Green Chem.).
-
-
General Protocol Validation
- Suzuki-Miyaura Cross-Coupling: Practical Guide.
- Source: Yoneda Labs.
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- 4. In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Palladium-Catalyzed Oxidative Heck-Type Reactions Utilizing (4-Methoxyphenyl)boronic Acid
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of (4-methoxyphenyl)boronic acid in palladium-catalyzed Heck-type cross-coupling reactions. Moving beyond the classical Mizoroki-Heck reaction, we delve into the oxidative Heck variant, where organoboronic acids serve as stable, low-toxicity arylating agents. We will explore the fundamental mechanistic differences, provide detailed analyses of critical reaction parameters, and present robust, step-by-step protocols for practical laboratory execution. The content herein is structured to deliver not only procedural instructions but also the underlying scientific rationale to empower users to optimize, troubleshoot, and adapt these methodologies for their specific synthetic challenges.
Introduction: The Evolution from Mizoroki-Heck to the Oxidative Boron-Heck Reaction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] This powerful C-C bond-forming reaction earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry.[1][3] The classical mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, initiated by the oxidative addition of an aryl or vinyl halide to a Pd(0) complex.[3][4]
In recent years, a significant evolution of this methodology has emerged: the Oxidative Heck Reaction . This variant utilizes organoboronic acids, such as (4-methoxyphenyl)boronic acid, in place of organohalides.[5][6] This shift offers considerable advantages, as boronic acids are generally more stable, less toxic, and more readily available than many organohalide or organometallic counterparts.[7][8][9]
The use of (4-methoxyphenyl)boronic acid is particularly noteworthy. The electron-donating methoxy group can influence the electronic properties of the arylating species, impacting reaction kinetics and product characteristics. This guide focuses specifically on the protocols and mechanistic considerations for employing this valuable reagent in Heck-type couplings.
Mechanistic Insights: The Oxidative Heck Catalytic Cycle
A critical distinction from the classical Mizoroki-Heck reaction is that the oxidative boron-Heck variant is typically catalyzed by a Pd(II) species, such as palladium(II) acetate (Pd(OAc)₂), rather than a Pd(0) source.[5] The catalytic cycle bypasses the initial oxidative addition of an aryl halide.
The generally accepted mechanism involves the following key steps:
-
Transmetalation: The cycle begins with the transmetalation of the aryl group from the (4-methoxyphenyl)boronic acid to the Pd(II) catalyst. This step forms an arylpalladium(II) intermediate.[5][7]
-
Coordination & Migratory Insertion: The alkene substrate then coordinates to the arylpalladium(II) complex. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new alkylpalladium(II) intermediate.[2]
-
β-Hydride Elimination: A proton (β-hydride) is subsequently eliminated from the alkylpalladium(II) species, which releases the desired substituted alkene product and forms a palladium-hydride complex.[2][3] This step typically proceeds with a propensity for trans coupling to minimize steric hindrance.[3]
-
Catalyst Regeneration: The resulting Pd(0) species must be re-oxidized to Pd(II) to re-enter the catalytic cycle. This is often accomplished with an external oxidant (e.g., copper salts, benzoquinone, or molecular oxygen).[5][10] However, innovative protocols have been developed that operate under base- and oxygen-free conditions, postulating that a hydrogen acceptor can intercept the palladium-hydride intermediate to regenerate the Pd(II) catalyst.[6][11]
Figure 1: A simplified diagram of the catalytic cycle for the Pd(II)-catalyzed Oxidative Heck reaction with an arylboronic acid.
Causality Behind Experimental Choices: Optimizing the Reaction
The success of the oxidative Heck reaction hinges on the careful selection of several key parameters. Understanding the function of each component is crucial for achieving high yields and selectivity.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Pre-catalyst | Pd(OAc)₂, PdCl₂ | Since the cycle starts with Pd(II), these pre-catalysts are used directly without the need for an in-situ reduction step often required in the classical Heck reaction.[5][12] Pd(OAc)₂ is highly soluble in many common organic solvents. |
| Ligand | Triphenylphosphine (PPh₃), BINAP, N-Heterocyclic Carbenes (NHCs), or Ligand-Free | Ligands stabilize the palladium catalyst, preventing decomposition into palladium black.[1][13] The ligand's electronic and steric properties can profoundly impact reactivity and selectivity. Bulky phosphine ligands or NHCs can promote higher catalytic activity.[4][13] Some modern protocols have demonstrated success under ligand-free conditions, often using silver cations or specific solvent systems to stabilize the catalytic species.[7] |
| Solvent | DMF, DMAc, THF, Toluene, Acetonitrile | The choice of solvent is critical as it must solubilize all components and can influence catalyst stability.[14][15] Polar aprotic solvents like DMF and DMAc are frequently used as they are coordinating and can help stabilize the palladium species.[14][16] |
| Additives/Oxidants | Cu(OAc)₂, Benzoquinone, O₂, Silver Salts (e.g., Ag₂CO₃), NBS | In many protocols, an oxidant is required to regenerate the Pd(II) catalyst from the Pd(0) state formed after β-hydride elimination.[5][10] Silver salts can act as both an oxidant and a halide scavenger if trace halides are present.[7] Some advanced protocols obviate the need for an external oxidant entirely.[6] |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, or Base-Free | While a base is essential in the classical Heck reaction to neutralize the H-X generated, its role in the oxidative variant is more nuanced.[3][13] Some protocols use a base, while others have been specifically designed to be base-free, broadening the reaction's functional group tolerance.[6][11] |
| Temperature | 25 °C to 140 °C | Reaction temperature significantly affects the rate. While many Heck reactions require elevated temperatures (80-120 °C) to proceed efficiently, optimized catalyst systems can sometimes allow for reactions at or near room temperature.[13][17] |
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Oxidative Heck Coupling of (4-Methoxyphenyl)boronic Acid with n-Butyl Acrylate
This protocol provides a robust starting point for the coupling of (4-methoxyphenyl)boronic acid with an electron-deficient alkene.
Reaction Scheme: (4-MeOPh)B(OH)₂ + CH₂=CHCO₂Bu → 4-MeOPh-CH=CHCO₂Bu
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| (4-Methoxyphenyl)boronic acid | C₇H₉BO₃ | 151.96 | 152 mg | 1.0 |
| n-Butyl Acrylate | C₇H₁₂O₂ | 128.17 | 154 mg (0.17 mL) | 1.2 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 11.2 mg | 0.05 (5 mol%) |
| Silver(I) Carbonate | Ag₂CO₃ | 275.75 | 414 mg | 1.5 |
| Dioxane | C₄H₈O₂ | 88.11 | 5 mL | - |
Step-by-Step Procedure:
-
Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add (4-methoxyphenyl)boronic acid (152 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and silver(I) carbonate (414 mg, 1.5 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent and Reagent Addition: Using a syringe, add 5 mL of anhydrous dioxane to the flask. Stir the resulting suspension for 5 minutes.
-
Alkene Addition: Add n-butyl acrylate (0.17 mL, 1.2 mmol) to the reaction mixture via syringe.
-
Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the combined filtrates to a separatory funnel and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure n-butyl (E)-3-(4-methoxyphenyl)acrylate.
Workflow and Data Visualization
A systematic approach is essential for reproducible results in cross-coupling reactions.
Figure 2: General experimental workflow for Oxidative Heck reactions.
Conclusion
The oxidative Heck-type reaction using (4-methoxyphenyl)boronic acid represents a significant advancement in palladium-catalyzed cross-coupling chemistry. Its advantages in reagent stability and reduced toxicity make it an attractive alternative to classical methods. By understanding the underlying Pd(II)-based mechanism and the critical role of each reaction component—from the catalyst and solvent to the additives—researchers can effectively harness this reaction to construct complex molecular architectures. The protocols provided herein serve as a validated starting point for the synthesis of valuable substituted alkenes, enabling further innovation in chemical synthesis and drug discovery.
References
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BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
K.C. Nicolaou, P.G. Bulger, D. Sarlah. (2016). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids. Retrieved from [Link]
-
M. Oestreich. (2009). The Mizoroki-Heck Reaction. John Wiley & Sons. Retrieved from [Link]
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RSC Publishing. (2015). Enantioselective oxidative boron Heck reactions. Retrieved from [Link]
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Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
Journal of the American Chemical Society. (2008). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Retrieved from [Link]
-
PMC. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Retrieved from [Link]
-
AIP Publishing. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Retrieved from [Link]
-
KOASAS. (n.d.). Ligand-free Palladium-Catalyzed Mizoroki-Heck-type Reaction of Arylboronic Acids and Alkenes Using Silver Cation. Retrieved from [Link]
-
PMC. (n.d.). Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids. Retrieved from [Link]
-
EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Retrieved from [Link]
-
ACS Publications. (2014). Boron–Heck Reaction of Cyclic Enaminones: Regioselective Direct Arylation via Oxidative Palladium(II) Catalysis. Retrieved from [Link]
-
MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Retrieved from [Link]
-
DergiPark. (2017). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Retrieved from [Link]
-
Sciforum. (n.d.). Suzuki-Miyaura cross-coupling and Heck reactions catalysed by Pd on carbon nanofibres. Retrieved from [Link]
-
MDPI. (2020). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
University of Liverpool. (n.d.). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Retrieved from [Link]
-
Beilstein Journals. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]
-
PMC - NIH. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]
-
Arkivoc. (n.d.). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles. Retrieved from [Link]
-
Organic Spectroscopy International. (2016). 4-Methoxyphenyl Boronic Acid. Retrieved from [Link]
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Application Notes and Protocols for Rhodium-Catalyzed Asymmetric Addition with (4-methoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Asymmetric Catalysis for Chiral Synthesis
The precise construction of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical development where the enantiomeric form of a drug molecule can dictate its efficacy and safety profile.[1][2] Rhodium-catalyzed asymmetric addition reactions have emerged as a powerful and versatile methodology for the enantioselective formation of carbon-carbon bonds.[3][4] This application note provides a detailed guide to the rhodium-catalyzed asymmetric 1,4-addition of (4-methoxyphenyl)boronic acid to α,β-unsaturated compounds, a transformation that yields valuable chiral building blocks.[5][6] We will delve into the mechanistic underpinnings of this reaction, provide a comprehensive experimental protocol, explore its synthetic utility, and offer practical troubleshooting advice.
Mechanistic Insights: The Engine of Enantioselectivity
The enantioselectivity of the rhodium-catalyzed conjugate addition is orchestrated by a chiral ligand that creates a dissymmetric environment around the rhodium center. The catalytic cycle, a topic of extensive study, is generally understood to proceed through several key steps.[3]
The Catalytic Cycle:
-
Transmetalation: The cycle commences with the transmetalation of the aryl group from the boronic acid to the rhodium(I) complex. This step is often considered rate-determining.[3] The presence of a hydroxide or alkoxide ligand on the rhodium is believed to facilitate this process.
-
Olefin Insertion: The α,β-unsaturated substrate then coordinates to the aryl-rhodium(I) species, followed by migratory insertion of the aryl group into the carbon-carbon double bond. This insertion step is typically enantioselective, with the chiral ligand dictating the facial selectivity of the addition.
-
Protonolysis: The resulting rhodium enolate intermediate undergoes protonolysis, often by water or an alcohol present in the reaction mixture, to release the β-arylated product and regenerate the active rhodium catalyst, allowing it to re-enter the catalytic cycle.[3]
Figure 1: A simplified representation of the catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid.
The choice of chiral ligand is paramount to achieving high enantioselectivity. A wide array of chiral ligands, including chiral dienes and phosphines, have been successfully employed in these reactions.[7][8][9][10][11] These ligands coordinate to the rhodium center, creating a chiral pocket that directs the approach of the prochiral substrate, leading to the preferential formation of one enantiomer of the product.
Experimental Protocol: Asymmetric Addition of (4-methoxyphenyl)boronic Acid to 2-Cyclohexen-1-one
This protocol details a general procedure for the rhodium-catalyzed asymmetric 1,4-addition of (4-methoxyphenyl)boronic acid to 2-cyclohexen-1-one, a common model substrate.
Materials and Reagents:
-
Rhodium precursor (e.g., [Rh(acac)(C₂H₄)₂], [RhCl(cod)]₂)
-
Chiral ligand (e.g., (S)-BINAP, (R,R)-DIOP)
-
(4-methoxyphenyl)boronic acid
-
2-Cyclohexen-1-one
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene)
-
Water (degassed)
-
Base (e.g., K₂CO₃, CsF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating plate
-
Syringes and needles for transfer of reagents
Reaction Setup and Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(acac)(C₂H₄)₂, 0.01 mmol, 1 mol%) and the chiral ligand (e.g., (S)-BINAP, 0.011 mmol, 1.1 mol%) in the anhydrous solvent (2 mL). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active chiral catalyst. The color of the solution may change during this time.
-
Reagent Addition: To the catalyst solution, add (4-methoxyphenyl)boronic acid (1.5 mmol, 1.5 equivalents) and the base (if required, e.g., K₂CO₃, 0.2 mmol, 20 mol%).
-
Substrate Addition: Add 2-cyclohexen-1-one (1.0 mmol, 1.0 equivalent) to the reaction mixture via syringe.
-
Reaction Conditions: Add degassed water (0.2 mL) to the flask. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (typically 2-24 hours).[12] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water (5 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chiral 3-(4-methoxyphenyl)cyclohexan-1-one.
-
Analysis: The enantiomeric excess (ee) of the product can be determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Table 1: Representative Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Rhodium Precursor | [Rh(acac)(C₂H₄)₂], [RhCl(cod)]₂ | Readily available and effective precursors for generating the active Rh(I) catalyst. |
| Chiral Ligand | (S)-BINAP, Chiral Dienes | The choice of ligand is critical for high enantioselectivity. Screening may be necessary.[7][8][9][10][11] |
| Solvent | 1,4-Dioxane/water, Toluene/water | A mixture of an organic solvent and water is often optimal for both solubility and catalytic activity.[13][14] |
| Temperature | 80 - 100 °C | Higher temperatures are often required to drive the reaction to completion.[12] |
| Base | K₂CO₃, CsF (optional) | A base can facilitate the transmetalation step, but is not always necessary. |
| Boronic Acid Equivalents | 1.2 - 2.0 | An excess of the boronic acid is typically used to ensure complete consumption of the limiting substrate. |
Substrate Scope and Applications
The rhodium-catalyzed asymmetric addition of (4-methoxyphenyl)boronic acid is applicable to a broad range of α,β-unsaturated acceptors. The electronic and steric properties of the substrate can influence the reaction's efficiency and enantioselectivity.
Table 2: Substrate Scope with (4-methoxyphenyl)boronic acid
| Substrate | Product Structure | Typical Yield (%) | Typical ee (%) |
| 2-Cyclohexen-1-one | 3-(4-methoxyphenyl)cyclohexan-1-one | >90 | >95 |
| 2-Cyclopenten-1-one | 3-(4-methoxyphenyl)cyclopentan-1-one | >85 | >90 |
| N-Phenylmaleimide | 3-(4-methoxyphenyl)-1-phenylpyrrolidine-2,5-dione | >90 | >98[8] |
| Methyl Vinyl Ketone | 4-(4-methoxyphenyl)butan-2-one | >80 | >90 |
| trans-Chalcone | 1,3-diphenyl-3-(4-methoxyphenyl)propan-1-one | >85 | >95 |
| β-Nitrostyrene | (2-nitro-1-phenylethyl)benzene derivative | High | High[5][6] |
The chiral products obtained from this reaction are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.[4] The introduction of the 4-methoxyphenyl group can be a key step in the construction of natural product skeletons and drug candidates. For instance, this methodology has been applied to the formal synthesis of (-)-indatraline, a potent dopamine, serotonin, and norepinephrine reuptake inhibitor.[15]
Experimental Workflow and Troubleshooting
Figure 2: A generalized workflow for the rhodium-catalyzed asymmetric addition experiment.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst- Low reaction temperature- Insufficient reaction time | - Ensure anhydrous and anaerobic conditions during catalyst preparation.- Increase the reaction temperature.- Extend the reaction time and monitor by TLC/GC. |
| Low Enantioselectivity | - Racemic or impure chiral ligand- Inappropriate ligand for the substrate- Reaction temperature too high | - Use a high-purity chiral ligand.- Screen a variety of chiral ligands.- Lower the reaction temperature, although this may affect the reaction rate. |
| Side Product Formation | - Protodeboronation of the boronic acid- Decomposition of starting materials or product | - Use fresh, high-quality boronic acid.- Minimize reaction time once the starting material is consumed.- Consider using an alternative base or solvent system. |
| Difficulty in Purification | - Co-elution of product and byproducts | - Optimize the eluent system for column chromatography.- Consider alternative purification methods like recrystallization or preparative HPLC. |
Conclusion
The rhodium-catalyzed asymmetric addition of (4-methoxyphenyl)boronic acid represents a robust and highly enantioselective method for the synthesis of valuable chiral building blocks. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can effectively leverage this powerful transformation in their synthetic endeavors, from fundamental research to the development of novel therapeutics. The versatility of the rhodium catalyst, coupled with the ever-expanding library of chiral ligands, ensures that this methodology will continue to be a vital tool in the field of asymmetric synthesis.
References
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Duan, W.-L., Iwamura, H., Shintani, R., & Hayashi, T. (2007). Chiral phosphine-olefin ligands in the rhodium-catalyzed asymmetric 1,4-addition reactions. Journal of the American Chemical Society, 129(7), 2130–2138. [Link]
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Shintani, R., Duan, W.-L., Nagano, T., Okada, A., & Hayashi, T. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides. Angewandte Chemie International Edition, 44(29), 4611–4614. [Link]
-
Chen, F.-X., Kina, A., & Hayashi, T. (2006). Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboroxines to α,β-Unsaturated Ketones: Asymmetric Synthesis of 3-Arylcyclohexanones. Organic Letters, 8(2), 341–344. [Link]
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Einaru, S., Shitamichi, K., & Matsubara, S. (2020). trans-Cyclooctenes as Chiral Ligands in Rhodium-Catalyzed Asymmetric 1,4-Additions. European Journal of Organic Chemistry, 2020(34), 5605-5608. [Link]
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Hayashi, T., Ueyama, K., Tokunaga, N., & Yoshida, K. (2003). A Chiral Chelating Diene as a New Type of Chiral Ligand for Transition Metal Catalysts: Its Preparation and Use for the Rhodium-Catalyzed Asymmetric 1,4-Addition. Journal of the American Chemical Society, 125(38), 11508–11509. [Link]
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Lu, X., & Lin, S. (2005). A Mild and Efficient Pd(II)-Catalyzed Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry, 70(23), 9651–9653. [Link]
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ResearchGate. (n.d.). Rhodium-catalyzed addition of 4-methoxyphenylboronic acid to 3-acetylpyridine. Retrieved from ResearchGate. [Link]
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Chen, G., Li, Y., Jia, J., Wong, H. N. C., & Chan, A. S. C. (2007). Highly Enantioselective Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions of Arylboronic Acids to Acyclic α,β-Unsaturated Compounds: The Formal Synthesis of (−)-Indatraline. Chemistry – An Asian Journal, 2(1), 83–90. [Link]
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Defieber, C., Grützmacher, H., & Carreira, E. M. (2008). Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions. In A. Córdova (Ed.), Catalytic Asymmetric Conjugate Reactions (pp. 1-106). Wiley-VCH. [Link]
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Zhang, M., & Ma, D. (2011). Rhodium(I)-Complexes Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone. Molecules, 16(5), 4046–4058. [Link]
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Edwards, H. J., Hargrave, J. D., Penrose, S. D., & Frost, C. G. (2010). Synthetic applications of rhodium catalysed conjugate addition. Chemical Society Reviews, 39(6), 2093–2105. [Link]
-
Yasukawa, T., Suzuki, A., Miyamura, H., Nishino, K., & Kobayashi, S. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science, 8(12), 8082–8089. [Link]
-
Vidal-Ferran, A., & Pericàs, M. A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(9), 3806–3823. [Link]
-
Yasukawa, T., Suzuki, A., Miyamura, H., Nishino, K., & Kobayashi, S. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science, 8(12), 8082–8089. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Rhodium-Catalyzed Asymmetric Hydrogenation as a Valuable Synthetic Tool for the Preparation of Chiral Drugs. Retrieved from ResearchGate. [Link]
-
Fletcher, S. P. (2021). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. Nature Catalysis, 4, 267-275. [Link]
-
Jagt, R. B. C. (2007). Rhodium-catalyzed boronic acid additions. University of Groningen. [Link]
-
Hayashi, T. (2004). Rhodium-Catalyzed Asymmetric Addition of Organo-Boron and -Titanium Reagents to Electron-Deficient Olefins. Topics in Organometallic Chemistry, 9, 45-63. [Link]-and-titanium-wLh2jZk7a4)
Sources
- 1. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Synthetic applications of rhodium catalysed conjugate addition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral phosphine-olefin ligands in the rhodium-catalyzed asymmetric 1,4-addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Rhodium(I)-Catalyzed 1,4-Addition of Arylboronic Acids to Acrylic Acid in Water: One-Step Preparation of 3-Arylpropionic Acids [organic-chemistry.org]
- 14. Substituted arene synthesis by 1,4-Addition [organic-chemistry.org]
- 15. (PDF) Highly Enantioselective Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions of Arylboronic Acids to Acyclic α,β-Unsaturated Compounds: The Formal Synthesis of (−)-Indatraline [academia.edu]
Troubleshooting & Optimization
common side products in reactions involving p-anisylboronic acid
Ticket ID: P-OMe-B-OH-001 Subject: Troubleshooting Side Products in p-Anisylboronic Acid Reactions Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
Welcome to the Technical Support Center. You are likely here because your reaction involving 4-methoxyphenylboronic acid (p-anisylboronic acid) failed to yield the expected stoichiometry or produced difficult-to-separate impurities.
The Core Issue: Unlike electron-deficient boronic acids, p-anisylboronic acid is electron-rich . The methoxy group at the para position functions as a strong pi-donor (resonance), significantly increasing electron density at the ipso-carbon (the carbon attached to Boron).
While this makes the reagent a potent nucleophile in Suzuki-Miyaura couplings, it simultaneously lowers the activation energy for Protodeboronation (hydrolysis of the C-B bond). This is the most common failure mode, often misdiagnosed as "catalyst death."
Diagnostic Hub: Identify Your Impurity
Use this table to match your analytical data (NMR/GC-MS) to the specific side product.
| Side Product | Chemical Name | Diagnostic Signal (¹H NMR in CDCl₃) | Primary Cause |
| Impurity A | Anisole | δ 3.80 (s, 3H) , δ 7.3 (m), δ 6.9 (m). Distinctive: Loss of B-OH protons.[1] | Protodeboronation. Reaction temperature too high or base too strong in aqueous media. |
| Impurity B | 4,4'-Dimethoxybiphenyl | δ 3.85 (s, 6H) . Symmetrical aromatic signals (AA'BB' system). | Homocoupling. Presence of Oxygen (O₂) or excess catalyst loading. |
| Impurity C | 4-Methoxyphenol | δ 4.8-5.0 (broad s, OH) . Upfield shift of aromatics relative to starting material. | Oxidative Hydroxylation. Use of peroxides or old/oxidized ether solvents (THF/Dioxane). |
| Impurity D | Boroxine (Trimer) | Broadening of signals. Often indistinguishable from monomer in wet solvents. | Dehydration. Occurs on storage or heating in dry solvents. Usually reversible. |
Deep Dive: Mechanisms & Troubleshooting
Module A: Protodeboronation (The Major Enemy)[1]
The Science: In the presence of water and base, the boronic acid forms a boronate anion [Ar-B(OH)3]-.[2] For electron-rich aromatics like p-anisyl, the ipso-carbon is protonated by water. The C-B bond then cleaves, releasing boric acid and Anisole.
Visualizing the Pathway: The diagram below illustrates the competition between the desired Transmetallation (Product) and the undesired Protodeboronation.
Figure 1: The Competitive Landscape. Note that electron-donating groups (OMe) accelerate the Red path (Protodeboronation).
Corrective Actions:
-
Switch Bases: Replace carbonate bases (Na₂CO₃, K₂CO₃) with Phosphate bases (K₃PO₄) or Fluorides (KF, CsF). Phosphates provide a buffering effect that minimizes the concentration of the reactive boronate species while maintaining catalytic activity.
-
Water Control: If the reaction tolerates it, switch to anhydrous conditions using CsF in Dioxane or Toluene.
-
Temperature: Do not exceed 80°C unless necessary. Electron-rich boronic acids degrade exponentially faster >90°C.
Module B: Homocoupling (The "Oxygen" Problem)
The Science: Homocoupling (forming Impurity B) is an oxidative process.[3] It requires a re-oxidant to turn Pd(0) back to Pd(II) outside the catalytic cycle, or it occurs via a "Glaser-type" mechanism if Copper is present. The most common culprit is dissolved Oxygen.
Corrective Actions:
-
Degassing is Non-Negotiable: Sparging with Argon for 5 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for sensitive kinetics.
-
Catalyst Loading: Excess Palladium (>5 mol%) increases the probability of Pd-Pd interactions or off-cycle oxidation. Reduce loading to 1-2 mol%.
Validated Protocol: Optimized Suzuki Coupling
This protocol is designed to minimize protodeboronation of p-anisylboronic acid.
Reagents:
-
Aryl Halide (1.0 equiv)[4]
-
p-Anisylboronic Acid (1.2 - 1.5 equiv) — Excess is required to account for minor degradation.
-
Catalyst: Pd(dppf)Cl₂·DCM (2 mol%) — Robust against moisture.
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (9:1 ratio)
Step-by-Step:
-
Solid Addition: Charge a reaction vial with the Aryl Halide, Boronic Acid, K₃PO₄, and Catalyst. Add a magnetic stir bar.
-
Inerting: Seal the vial with a septum. Evacuate (vacuum) and backfill with Argon three times.
-
Why? Removes atmospheric oxygen to prevent Homocoupling.
-
-
Solvent Prep: In a separate vessel, sparge the Dioxane/Water mixture with Argon for 15 minutes.
-
Injection: Syringe the degassed solvent into the reaction vial.
-
Reaction: Heat to 60-80°C .
-
Checkpoint: Monitor by TLC/LC-MS at 2 hours. If the Boronic Acid is consumed but Aryl Halide remains, do not add more heat . Add small portions (0.5 equiv) of fresh Boronic Acid.
-
-
Workup: Dilute with EtOAc, wash with water.
-
Note: If the organic layer is pink/red, residual Pd is present. Wash with a 5% aqueous solution of N-Acetylcysteine or thiourea to scavenge metals.
-
FAQ: Rapid Fire Support
Q: My boronic acid looks like a wet paste. Is it ruined? A: Not necessarily. It may have partially dehydrated to the Boroxine (Impurity D). This is reversible. In aqueous basic conditions (Suzuki reaction), the boroxine hydrolyzes back to the active acid. However, weigh out 10% extra mass to account for the stoichiometry change.
Q: Can I use p-anisylboronic acid pinacol ester instead? A: Yes, and you should. The boronate esters (BPin) are significantly more stable toward protodeboronation than the free acids. If your acid fails repeatedly, synthesizing or buying the BPin ester is the highest-probability fix.
Q: Why is my product turning pink on the silica column? A: This is likely 4-Methoxyphenol (Impurity C) oxidizing on the silica gel, or residual Palladium. A wash with 1M NaOH during workup will remove the phenol (it becomes the phenoxide and goes into the water layer).
References
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43(1), 412-443. Link
-
Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids." Journal of the American Chemical Society, 128(21), 6829–6836.[5] Link
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 132(40), 14052–14054. Link
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. WO2011014503A1 - Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst - Google Patents [patents.google.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from (4-methoxyphenyl)boronic Acid Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with reactions involving (4-methoxyphenyl)boronic acid, a common reagent in Suzuki-Miyaura cross-coupling reactions. Here, we will address common and complex purification challenges, providing troubleshooting guides and frequently asked questions to ensure you obtain your desired biaryl products with high purity.
I. Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the purification of products from reactions involving (4-methoxyphenyl)boronic acid.
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: The most frequent impurities include unreacted starting materials such as (4-methoxyphenyl)boronic acid and the aryl halide, homocoupled byproducts (from the coupling of two (4-methoxyphenyl)boronic acid molecules or two aryl halide molecules), protodeborylated arenes (where the boronic acid group is replaced by a hydrogen), and residual palladium catalyst.[1] Side reactions like dehalogenation of the aryl halide starting material can also contribute to the impurity profile.[2]
Q2: I see a significant amount of a white solid that I suspect is unreacted (4-methoxyphenyl)boronic acid. What's the simplest way to remove it?
A2: A straightforward and effective method is to perform a basic aqueous wash of your crude product dissolved in an organic solvent.[3] (4-methoxyphenyl)boronic acid is acidic and will be deprotonated by a base like sodium hydroxide or sodium carbonate, forming a water-soluble salt that partitions into the aqueous layer.[4][5][6]
Q3: My final product is a solid, but it won't crystallize and remains an oil. What could be the issue?
A3: The presence of impurities is a common inhibitor of crystallization.[1] Even small amounts of byproducts or residual solvent can disrupt the crystal lattice formation. It is recommended to attempt further purification, typically by column chromatography, to remove these impurities before re-attempting crystallization.[1]
Q4: After my initial workup, I still have a dark coloration in my product, which I believe is residual palladium. How can I remove it?
A4: Filtration through a pad of Celite is a simple first step to remove heterogeneous palladium catalysts or precipitated palladium metal.[1][7][8] For soluble palladium species, treatment with activated carbon followed by filtration can be effective.[9][10] In cases of strong coordination of palladium to your product, specialized metal scavengers may be necessary.[8][9][11]
II. Troubleshooting Guide: A Deeper Dive into Purification Challenges
This section provides a more detailed, step-by-step approach to tackling specific purification issues you may encounter.
Issue 1: Persistent Contamination with Boronic Acid-Related Impurities
Even after a basic wash, you might observe impurities derived from (4-methoxyphenyl)boronic acid. This can be due to the formation of boroxines (anhydrides of boronic acids) or inefficient extraction.
Troubleshooting Strategy:
-
Enhanced Basic Extraction:
-
Protocol: Dissolve your crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide.[5] Repeat the wash two to three times to ensure complete removal of the acidic boronic acid. Finally, wash with brine to remove residual base and water before drying the organic layer.
-
Rationale: Multiple extractions with a sufficiently concentrated base will drive the equilibrium towards the formation of the water-soluble boronate salt, improving its removal from the organic phase.[12]
-
-
Specialized Scavengers:
-
Technique: For trace amounts of boronic acid that are difficult to remove, consider using a scavenger resin. Polystyrene-supported diethanolamine (DEAM-PS) and immobilized catechol have been shown to effectively bind and remove boronic acids.[3]
-
Causality: These resins contain functional groups that form stable complexes with boronic acids, allowing for their removal by simple filtration.
-
-
Recrystallization:
-
Approach: If your desired product is a solid, recrystallization can be a powerful purification technique to separate it from boronic acid impurities.[1][3]
-
Solvent Selection: The choice of solvent is critical. A solvent system should be selected where your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Common solvent systems for biaryl compounds include hexanes/ethyl acetate, hexanes/methanol, or toluene.[10][13]
-
Issue 2: Removal of Residual Palladium Catalyst
Palladium residues are a common concern, especially in pharmaceutical applications, due to their potential toxicity.
Troubleshooting Strategy:
-
Filtration through Adsorbents:
-
Protocol: After the reaction, dilute the mixture with a suitable solvent and filter it through a short plug of Celite or silica gel.[1][7][8] This is effective for removing insoluble palladium species.
-
Rationale: Celite and silica provide a high surface area that can physically trap finely divided palladium particles.
-
-
Activated Carbon Treatment:
-
Protocol: Dissolve the crude product in a solvent and add 5-10 wt% of activated carbon. Stir the mixture for several hours at room temperature or with gentle heating, then filter through Celite to remove the carbon.[9][10]
-
Caution: Activated carbon can sometimes adsorb the desired product, leading to a decrease in yield. It is advisable to perform a small-scale test first.[9]
-
-
Metal Scavengers:
-
Technique: For challenging cases, particularly with homogeneous catalysts, the use of metal scavengers is highly effective.[11][14] Thiol-based silica scavengers or polymer-bound mercaptans can be added to the reaction mixture, which will chelate the palladium, and the resulting complex can be removed by filtration.[8]
-
Benefit: Scavengers offer high selectivity for palladium, minimizing product loss.[11]
-
Issue 3: Co-elution of Product and Impurities During Column Chromatography
Flash column chromatography is a workhorse technique for purification, but achieving good separation can be challenging if the product and impurities have similar polarities.[1][15]
Troubleshooting Strategy:
-
Solvent System Optimization:
-
Approach: The key to successful chromatographic separation is finding a solvent system that provides a good separation factor (ΔRf) between your product and the impurities on a TLC plate. A general guideline is to aim for an Rf value of around 0.3 for your desired compound.[15]
-
Solvent Choices: For biaryl compounds, common solvent systems include mixtures of hexanes and ethyl acetate.[15] If your compounds are more polar, a dichloromethane/methanol system may be more effective.[5][16] Adding a small amount of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds can sometimes improve separation.[17]
-
-
Dry Loading Technique:
-
Protocol: If your crude product is not very soluble in the chromatography eluent, or if you need to load a large amount of material, dry loading is recommended.[16][18][19] Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[18]
-
Rationale: Dry loading ensures that the sample is applied to the column in a narrow band, which leads to better separation and reduces band broadening.[16]
-
-
Alternative Stationary Phases:
-
Consideration: If separation on silica gel is proving difficult, consider using a different stationary phase. For very polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile or water/methanol) might be a better option.[16][20] Alumina or florisil can also be effective alternatives for certain compounds.[21]
-
III. Visual Workflows and Protocols
General Purification Workflow
The following diagram outlines a typical purification workflow for products from (4-methoxyphenyl)boronic acid reactions.
Caption: A general purification workflow for Suzuki coupling products.
Troubleshooting Logic for Common Purification Challenges
This diagram provides a decision-making tree for addressing common purification problems.
Caption: Troubleshooting logic for common purification challenges.
Experimental Protocols
Protocol 1: Standard Aqueous Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.[10]
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide.
-
Separate the aqueous layer and extract it once more with the organic solvent.
-
Combine the organic layers and wash with water, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[22]
Protocol 2: Flash Column Chromatography
-
Prepare a silica gel column using the desired eluent system, which has been optimized by TLC.[1][15]
-
Dissolve the crude product in a minimal amount of a suitable solvent or perform a dry load as described in the troubleshooting section.
-
Carefully add the sample to the top of the column.[1]
-
Elute the column with the chosen solvent system, applying positive pressure.[18]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.[1]
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.
IV. Data Presentation
Table 1: Common Solvent Systems for Flash Chromatography of Biaryl Compounds
| Solvent System | Typical Ratio Range | Notes |
| Hexanes / Ethyl Acetate | 9:1 to 1:1 | A good starting point for many biaryl compounds.[15] |
| Dichloromethane / Methanol | 99:1 to 9:1 | Useful for more polar biaryl compounds.[5][16] |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | Can provide different selectivity compared to hexanes. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Product contaminated with (4-methoxyphenyl)boronic acid | Incomplete removal during work-up | Perform additional basic aqueous washes; use a boronic acid scavenger resin.[3][5] |
| Dark-colored product | Residual palladium catalyst | Filter through Celite; treat with activated carbon; use a palladium scavenger.[7][9][11] |
| Product is an oil and will not crystallize | Presence of impurities | Purify further by column chromatography before re-attempting crystallization.[1] |
| Co-elution of product and impurities in chromatography | Suboptimal solvent system | Optimize the eluent based on TLC analysis; consider a different stationary phase.[15][21] |
V. References
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?[Link]
-
Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture?[Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]
-
Agilent. (n.d.). Streamline Purification of Organic Synthesis Mixture. [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. [Link]
-
Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?[Link]
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?[Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. [Link]
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. [Link]
-
Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. [Link]
-
Biotage. (2025, December 6). Successful flash chromatography. [Link]
-
University of Cape Town. (n.d.). SOP: FLASH CHROMATOGRAPHY. [Link]
-
Unknown. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?[Link]
-
Unknown. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Synlett. (2011). Recyclable Catalysts for Suzuki–Miyaura Cross-Coupling Reactions at Ambient Temperature Based on a Simple Merrifield Resin Supported Phenanthroline–Palladium(II) Complex. [Link]
-
Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Waters Corporation. (2025). LC Purification Troubleshooting Guide. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. biotage.com [biotage.com]
- 12. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. spinchem.com [spinchem.com]
- 15. Chromatography [chem.rochester.edu]
- 16. biotage.com [biotage.com]
- 17. researchgate.net [researchgate.net]
- 18. science.uct.ac.za [science.uct.ac.za]
- 19. How to set up and run a flash chromatography column. [reachdevices.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Chromatography [chem.rochester.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
effect of ligands on the efficiency of (4-methoxyphenyl)borane reactions
Ticket ID: TICKET-4MPB-LIGAND-OPT Subject: Optimization of Ligand Effects on (4-Methoxyphenyl)boronic Acid Efficiency Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & Diagnostic Workflow
User Context: You are utilizing (4-methoxyphenyl)boronic acid (or its pinacol ester) in metal-catalyzed cross-coupling reactions (primarily Suzuki-Miyaura). The Challenge: The 4-methoxy group is a strong Electron Donating Group (EDG). While it makes the aryl ring nucleophilic, it renders the boron center less Lewis acidic compared to electron-deficient variants. This slows down the transmetallation step, increasing the residence time of the intermediate and making the system prone to protodeboronation (hydrodeboronation).
Immediate Action: Use the diagnostic tree below to identify your specific failure mode before selecting a ligand.
Figure 1: Diagnostic logic for identifying reaction failure modes specific to electron-rich boronic acids.
Technical Deep Dive: The Ligand Effect
The efficiency of (4-methoxyphenyl)boronic acid is dictated by the ancillary ligand's ability to modulate the Palladium center's electronics and sterics.
The Mechanistic Bottleneck
In the Suzuki-Miyaura cycle, the transmetallation step involves the transfer of the organic group from Boron to Palladium.
-
Base Activation: The base (e.g., OH⁻) must coordinate to the Boron to form a boronate "ate" complex
. -
The 4-OMe Problem: The methoxy group donates electron density into the ring (resonance), making the Boron atom less electrophilic . This makes the formation of the "ate" complex less favorable and the subsequent transfer to Palladium slower.
-
The Consequence: If transmetallation is slow, the boronic acid sits in the basic solution longer, leading to protodeboronation (yielding anisole).
Ligand Selection Matrix
Use this table to select the correct ligand based on your coupling partner and failure mode.
| Ligand Class | Specific Ligand | Electronic Character | Steric Bulk | Recommended For | Mechanism of Action |
| Triphenylphosphines | PPh₃ | Neutral | Low | Simple, non-hindered aryl iodides/bromides. | Standard oxidative addition. Often fails for 4-OMe boranes due to slow turnover allowing decomposition. |
| Bisphosphines | dppf | Neutral | Medium (Large Bite Angle) | Aryl triflates or when regioselectivity is key. | Large bite angle accelerates reductive elimination; prevents Pd-black precipitation. |
| Dialkylbiaryl (Buchwald) | SPhos | Electron-Rich | High | Sterically hindered halides + 4-OMe borane. | High electron density facilitates oxidative addition; bulk facilitates reductive elimination.[1] |
| Dialkylbiaryl (Buchwald) | XPhos | Electron-Rich | Very High | Chlorides & preventing protodeboronation. | Gold Standard. Rapid turnover minimizes the time the boronic acid is exposed to base, outcompeting protodeboronation [1]. |
| NHC Carbenes | PEPPSI-IPr | Strong | High | Difficult heteroaryl halides. | Extremely stable Pd-NHC bond prevents catalyst death during slow transmetallation steps. |
Optimized Experimental Protocols
These protocols are designed to be self-validating . If the color changes described do not occur, abort and check reagent purity.
Protocol A: The "Gold Standard" (XPhos/Pd G3 or G4)
Best for: Aryl chlorides, unreactive bromides, or when protodeboronation (anisole formation) is observed.
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
(4-Methoxyphenyl)boronic acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv) [Alternatively:
(0.02 equiv) + XPhos (0.08 equiv)] -
Base:
(3.0 equiv) - Crucial: Use Phosphate over Carbonate for sensitive substrates. -
Solvent: THF:Water (10:1) or Toluene:Water (10:1).
Step-by-Step:
-
Charge Solids: Add aryl halide, boronic acid, base, and Pd catalyst to a vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial. Evacuate and backfill with Argon (x3). Note: Oxygen promotes homocoupling.
-
Solvent Addition: Add degassed solvent via syringe.
-
Reaction: Heat to 60°C - 80°C.
-
Visual Check: The solution should turn from dark red/purple to a clear orange/brown or black (if Pd precipitates). A persistent bright yellow often indicates unreacted Pd(0) species if using phosphines.
-
-
Validation: Monitor by LCMS at 1 hour.
-
Success Criteria: >90% conversion of halide. <5% Anisole.
-
Protocol B: The "General Purpose" (dppf)
Best for: Aryl iodides/bromides where cost is a factor and sterics are minimal.
Reagents:
Step-by-Step:
-
Combine halide, boronic acid, and base in the vessel.[2]
-
Add solvent and sparge with Nitrogen for 10 minutes. Note: dppf is slowly oxidized by air in solution.
-
Add the Pd catalyst last (it is relatively air stable as a solid but sensitive in solution).
-
Heat to 80°C - 100°C.
-
Troubleshooting: If the reaction turns black (Pd metal crash out) immediately, the ligand is insufficient. Switch to Protocol A.
-
Visualizing the Pathway
Understanding where the ligand helps is critical for troubleshooting.
Figure 2: The Suzuki Catalytic Cycle. Note that for electron-rich boranes, the Transmetallation step (Red) is the danger zone where protodeboronation competes.
Frequently Asked Questions (FAQs)
Q1: Why is my (4-methoxyphenyl)boronic acid turning into anisole? A: This is protodeboronation . The 4-methoxy group makes the aromatic ring electron-rich, facilitating proton attack at the carbon-boron bond (ipso-substitution).
-
Fix: Increase the catalyst activity (switch to XPhos or SPhos) to consume the boronic acid faster than it decomposes. Alternatively, use anhydrous conditions with a base like
or in dry dioxane [2].
Q2: I see a lot of 4,4'-dimethoxybiphenyl. What is happening? A: This is oxidative homocoupling . It requires an oxidant (usually Oxygen) or a specific disproportionation mechanism.
-
Fix: Strictly degas your solvents. Ensure you are not using a large excess of boronic acid (stick to 1.2 equiv). If using Cu co-catalysts, remove them.
Q3: Can I use Pd(PPh3)4 for this reaction?
A: You can, but it is risky.
Q4: Does the choice of base matter for 4-methoxyphenylboronic acid?
A: Yes. Strong hydroxide bases (NaOH, KOH) accelerate protodeboronation. Milder bases like
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopomers, and Kinetic Isotope Effects. Journal of the American Chemical Society, 138(29), 9145–9157.
-
Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. Topics in Current Chemistry, 219, 11–59.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
Sources
Technical Support Center: A Scientist's Guide to Managing Moisture-Sensitive Borane Reagents
Welcome to the technical support center for borane reagents. As a Senior Application Scientist, I understand that the success of your synthesis often hinges on the precise handling of highly reactive materials. Borane reagents are powerful tools in organic chemistry, pivotal in transformations from hydroboration to selective reductions. However, their utility is matched by their sensitivity, particularly to moisture.
This guide is designed for researchers, chemists, and drug development professionals who work with these sensitive compounds. It moves beyond simple instructions to explain the causality behind best practices. Here, you will find field-proven insights and troubleshooting strategies to help you navigate the complexities of borane chemistry, ensuring the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of safe and effective borane reagent handling.
Q1: How can I tell if my borane reagent has degraded? A1: While there may not always be obvious visual signs, a significant decrease in reactivity is the primary indicator of degradation. For solutions like borane-tetrahydrofuran (BH3-THF), which can degrade over time, the most reliable way to assess quality is to determine its molarity via titration before each use, especially with older bottles.[1] Any discoloration or clumping in solid borane reagents may also indicate decomposition.[2]
Q2: What are the optimal storage conditions for borane reagents? A2: Proper storage is critical to maintaining reagent integrity. Borane complexes must always be stored under a dry, inert atmosphere, such as nitrogen or argon.[3][4] For borane-THF (BH3-THF), refrigeration at 0-5°C is recommended to ensure long-term stability.[1][3][4] More stable complexes like borane-dimethyl sulfide (BMS) can often be stored at ambient temperature.[3][4] A crucial step is to allow the reagent bottle to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold surfaces and contaminating the reagent.[1][5]
Q3: Why is a strictly inert atmosphere so critical when working with boranes? A3: An inert atmosphere is non-negotiable for two primary reasons. First, borane reagents react exothermically with atmospheric moisture and oxygen.[3][4] Contact with water leads to hydrolysis, which consumes the reagent and produces flammable hydrogen gas, reducing your yield and creating a safety hazard.[1][6][7] Second, for many applications, especially those involving catalysis, even trace amounts of air or moisture can deactivate the catalyst or generate unwanted side products, compromising the reaction's outcome.[2] Maintaining an inert atmosphere using a glovebox or Schlenk line techniques ensures that the reagent's reactivity is directed solely towards your substrate.[8][9]
Q4: When should I choose Borane-Dimethyl Sulfide (BMS) over Borane-THF (BH3-THF)? A4: The choice depends on the specific requirements of your synthesis. BH3-THF is a widely used and effective reagent. However, its stability is limited, and it requires refrigeration for storage.[1][4] BMS is significantly more stable than BH3-THF and can be stored at room temperature.[3] It is also available in higher concentrations.[1] For reactions requiring higher temperatures or prolonged reaction times where reagent stability is a primary concern, BMS is often the superior choice.
Q5: What are the most critical personal safety precautions when handling boranes? A5: Safety must be paramount. Always handle borane reagents in a well-ventilated fume hood.[6] Essential Personal Protective Equipment (PPE) includes chemical-resistant gloves (nitrile or neoprene are often recommended), safety goggles to protect from splashes, and a flame-resistant lab coat.[6][10][11] Be aware that many borane derivatives are pyrophoric (ignite spontaneously in air), especially in pure form or at high concentrations.[3][7] Always have appropriate fire-extinguishing equipment nearby (such as a dry powder extinguisher) and never use water on a borane-related fire, as it will react violently.[12]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue: My reaction is sluggish, or the yield is significantly lower than expected.
-
Possible Cause 1: Degraded Borane Reagent.
-
Explanation: The most common culprit for low yields is a reagent that has lost its potency. Borane solutions, especially BH3-THF, have a finite shelf life and are susceptible to degradation if not stored perfectly.[1] The molarity stated on the bottle may no longer be accurate.
-
Solution:
-
Verify Reagent Activity: Before starting your experiment, determine the precise concentration of the borane solution via titration. This is the most direct way to ensure you are using the correct stoichiometry.[1]
-
Use a Fresh Bottle: If in doubt, use a new, unopened bottle of reagent from a reputable supplier.
-
Consider a More Stable Alternative: For demanding applications, switch to a more robust reagent like borane-dimethyl sulfide (BMS).[1]
-
-
-
Possible Cause 2: Presence of Moisture in the Reaction.
-
Explanation: Boranes react rapidly with water.[6][7] Any moisture present in your solvents, on your glassware, or within your starting materials will consume the borane reagent, effectively reducing the amount available for your desired reaction.
-
Solution:
-
Rigorously Dry Solvents: Ensure all solvents are anhydrous. Use freshly distilled solvents from an appropriate drying agent or pass them through an activated alumina column.[2][13] Store dried solvents over activated molecular sieves (3Å or 4Å).[14][15]
-
Prepare Glassware Properly: All glassware must be meticulously dried immediately before use, either by oven-drying overnight (>125°C) or by flame-drying under a stream of inert gas.[1][16][17]
-
Maintain a Strict Inert Atmosphere: Use standard Schlenk line or glovebox techniques to prevent any ingress of atmospheric moisture during the reaction setup and execution.[2][8][9]
-
-
`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} ` Caption: Troubleshooting workflow for low reaction yield.
Issue: I observe excessive and uncontrolled gas evolution upon adding the borane reagent.
-
Possible Cause: Reaction with Protic Contaminants or Substrates.
-
Explanation: Borane reagents react with any available protic source (like water or alcohols) to produce hydrogen gas.[1][7] If this reaction is vigorous, it indicates a significant contamination issue. Additionally, unprotected protic functional groups on your substrate (e.g., acids, alcohols, amines) will also react with the borane.
-
Solution:
-
Verify Anhydrous Conditions: Double-check that all solvents, reagents, and glassware are completely dry.
-
Review Substrate Compatibility: Ensure your starting material does not contain unprotected functional groups that will react with the borane. If necessary, use a protecting group strategy.
-
Control the Addition: Add the borane reagent slowly and dropwise, preferably with the reaction flask cooled in an ice bath (0°C). This helps to manage the rate of reaction and dissipate any heat generated.[1]
-
-
Data Summaries
Table 1: Comparison of Common Borane Reagents
| Reagent | Formula | Form | Stability | Storage | Key Advantages |
| Borane-Tetrahydrofuran | BH₃·THF | 1M Solution in THF | Limited, degrades over time[1] | 0-5°C under N₂/Ar[1][4] | Widely used, well-documented reactivity. |
| Borane-Dimethyl Sulfide | BH₃·SMe₂ | Neat liquid or solution | High, more stable than BH₃·THF[1][3] | Room temp. under N₂/Ar[3][4] | Higher concentration, better thermal stability. |
| N,N-Diethylaniline-Borane | BH₃·Et₂NPh | Solid | High | Room temp. under N₂/Ar[3][4] | Solid, easy to handle, stable. |
Table 2: Recommended Drying Agents for Common Solvents in Borane Chemistry
| Solvent | Primary Drying Agent | Notes |
| Tetrahydrofuran (THF) | Activated Alumina / 3Å Molecular Sieves | Passing THF through a column of activated alumina is a rapid and effective drying method.[15][18] For storage, use 3Å molecular sieves.[15][18] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Distillation from CaH₂ is highly effective.[15][18] Alternatively, passing through activated alumina works well.[15] |
| Toluene | Sodium/Benzophenone | The classic method for achieving very low water content. Requires careful handling. |
| Diethyl Ether | Sodium/Benzophenone | Similar to toluene; highly effective but requires stringent safety precautions. |
Experimental Protocols
These protocols provide a self-validating system for handling moisture-sensitive borane reagents.
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere
This protocol details the essential steps for creating an air- and moisture-free reaction environment using a Schlenk line.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, addition funnel, condenser, etc.) and stir bar at >125°C for at least 4 hours (or overnight).[16][17]
-
Assembly: While still hot, assemble the glassware. Lightly grease all ground-glass joints. Immediately attach the apparatus to a Schlenk line.
-
Purge and Refill: Evacuate the assembled glassware under vacuum for 5-10 minutes to remove air and adsorbed water. Refill the system with a positive pressure of dry, inert gas (argon or nitrogen). Repeat this vacuum/refill cycle at least three times to ensure a completely inert atmosphere.[9]
-
Maintain Positive Pressure: Leave the flask under a positive pressure of inert gas, which can be visualized with an oil bubbler attached to the Schlenk line manifold.[16] The setup is now ready for the addition of solvents and reagents.
`dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} ` Caption: Experimental workflow for inert atmosphere setup.
Protocol 2: Transfer of Borane Reagent from a Sure/Seal™ Bottle
This protocol outlines the standard procedure for safely withdrawing a moisture-sensitive borane reagent using a syringe.[1][16]
-
Prepare Syringe: Oven-dry the syringe and needle. After cooling, flush the syringe multiple times with dry nitrogen or argon.
-
Pressurize Bottle: Puncture the septum of the Sure/Seal™ bottle with a needle connected to a source of inert gas to create a slight positive pressure.
-
Withdraw Reagent: Insert the prepared syringe needle through the septum into the liquid. Slowly pull back the plunger to draw the desired volume of the reagent. It is good practice to withdraw slightly more than needed.
-
Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles and the excess reagent back into the Sure/Seal™ bottle.[1]
-
Transfer to Reaction: Withdraw the syringe and quickly transfer the reagent to your reaction flask by inserting the needle through the flask's septum and depressing the plunger.
-
Clean Up: Immediately after transfer, quench the residual reagent in the syringe by drawing up a suitable solvent like isopropanol, followed by water and acetone rinses.[1][19]
Protocol 3: Safe Quenching of Excess Borane Reagent
This protocol details the safe destruction of unreacted borane at the end of a reaction.
-
Cool the Reaction: Cool the reaction flask to 0°C using an ice bath. This is critical to control the exothermicity of the quenching process.[1]
-
Slow Addition of Quenching Agent: While stirring vigorously under an inert atmosphere, slowly and dropwise add a less reactive alcohol like isopropanol or methanol.[1][12]
-
Monitor Gas Evolution: Add the quenching agent at a rate that maintains a controllable level of hydrogen gas evolution. If frothing becomes too vigorous, stop the addition until it subsides.[1] The evolved hydrogen must be safely vented into a fume hood.[3][4]
-
Complete the Quench: Once the initial vigorous reaction has ceased, water can be slowly added to ensure all residual borane is destroyed.
References
- Benchchem. (n.d.). Technical Support Center: Managing Moisture-Sensitive Borane Reagents.
- Benchchem. (n.d.). Troubleshooting low yields in chlorobis(pentafluorophenyl)borane-mediated reactions.
- LEAPCHEM. (2025, December 16). What are the safety precautions when handling borane?
- Benchchem. (n.d.). Technical Support Center: Safe Quenching of Tripropylborane Reactions.
-
Singaram, B., et al. (2019, February 27). Safe Handling of Boranes at Scale. ResearchGate. Retrieved from [Link]
- Fiveable. (2025, August 15). Inert atmosphere Definition.
- American Chemical Society. (2006, September 28). Safe Handling of Boranes at Scale.
- Singaram, B., et al. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development.
- Benchchem. (n.d.). Troubleshooting low yields in the synthesis of Isopinocampheol.
- Sciencemadness Wiki. (2023, July 25). Drying solvents.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - Borane-tetrahydrofuran complex.
- ECHEMI. (n.d.). Borane SDS, 13283-31-3 Safety Data Sheets.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
- Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts.
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Drying 1-Decanol for Moisture-Sensitive Reactions.
- The Schlenk Line Survival Guide. (n.d.). Drying Solvents.
-
Reddit. (2017, July 7). How to store temperature and moisture-sensitive compounds? Retrieved from [Link]
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]
- Benchchem. (2026, February 18). The Impact of Purity on Chemical Synthesis: A Focus on Organoboron Reagents.
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Validation & Comparative
The Strategic Advantage of (4-methoxyphenyl)boronic Acid in Modern Cross-Coupling Chemistry: A Comparative Guide
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of methodologies, palladium-catalyzed cross-coupling reactions have risen to prominence for their efficiency and broad applicability. Central to these transformations is the choice of the organometallic nucleophile. This guide provides an in-depth technical comparison of (4-methoxyphenyl)boronic acid, a key reagent in the Suzuki-Miyaura reaction, against a spectrum of alternative reagents. We will explore the nuanced advantages conferred by the electronic properties of (4-methoxyphenyl)boronic acid and provide a comparative analysis against other boronic acids and alternative classes of organometallic reagents, supported by experimental data and detailed protocols.
The Preeminence of (4-methoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling
(4-Methoxyphenyl)boronic acid has established itself as a preferred reagent in Suzuki-Miyaura cross-coupling reactions for several key reasons, primarily stemming from the electronic influence of its para-methoxy group.[1][2] This electron-donating group plays a crucial role in the reaction mechanism, enhancing the nucleophilicity of the aryl-boron bond and thereby accelerating the rate-determining transmetalation step of the catalytic cycle.[2] This seemingly subtle electronic perturbation translates into tangible advantages in the laboratory, including higher reaction yields, faster reaction times, and the ability to employ lower catalyst loadings, all of which are critical considerations in both academic research and industrial-scale synthesis.[2]
The stability and ease of handling of (4-methoxyphenyl)boronic acid, a characteristic shared by many boronic acids, further contribute to its widespread use. Unlike many other organometallic reagents, it is a stable, crystalline solid that is generally tolerant of air and moisture, simplifying its storage and use in routine synthetic procedures.[3]
Comparative Performance: (4-methoxyphenyl)boronic Acid vs. Alternative Boronic Acids
The electronic nature of the substituents on the arylboronic acid has a profound impact on the efficiency of the Suzuki-Miyaura reaction. While a comprehensive, side-by-side quantitative comparison for the synthesis of a single biaryl product under identical conditions is not extensively documented in a single source, the general principles are well-established and supported by numerous studies.[2][4]
| Boronic Acid | Substituent Effect | Impact on Transmetalation | Expected Yield |
| (4-methoxyphenyl)boronic acid | Electron-donating | Accelerates | High |
| Phenylboronic acid | Neutral | Baseline | Good to High |
| (4-nitrophenyl)boronic acid | Electron-withdrawing | Decelerates | Moderate to Low |
This table illustrates the generally accepted trend in reactivity based on the electronic properties of the substituent on the phenylboronic acid.[2]
The electron-donating methoxy group in (4-methoxyphenyl)boronic acid increases the electron density on the carbon atom attached to the boron, making it a more potent nucleophile and facilitating the transfer of the aryl group to the palladium center during transmetalation. Conversely, electron-withdrawing groups decrease the nucleophilicity of the aryl-boron bond, leading to slower and often less efficient reactions.
A Broader Perspective: Comparison with Other Organometallic Reagents
While the Suzuki-Miyaura reaction is a powerful tool, other cross-coupling methodologies employing different classes of organometallic reagents are also widely used. Each of these alternatives presents a unique set of advantages and disadvantages.
| Reagent Class | Key Reaction | Advantages | Disadvantages |
| Organoborons | Suzuki-Miyaura | Low toxicity, high functional group tolerance, air and moisture stable, commercially available.[5][6] | Can be slower than other methods; requires a base which may not be suitable for all substrates. |
| Organotins | Stille | High functional group tolerance, mild and neutral reaction conditions, stable reagents.[7][8][9] | High toxicity of tin compounds and byproducts, which can be difficult to remove.[3][5] |
| Organozincs | Negishi | Highly reactive, often leading to faster reactions and higher yields, even with challenging substrates.[5] | Moisture sensitive, lower functional group tolerance, often require in-situ preparation.[5][10] |
| Organomagnesiums | Kumada | Low cost of magnesium, well-established procedures.[11] | Highly reactive, sensitive to moisture and acidic protons, limited functional group tolerance.[5][12] |
| Organosilanes | Hiyama-Denmark | Low toxicity, stable reagents, environmentally benign byproducts.[13] | Often requires an activating agent (e.g., fluoride or a strong base).[14] |
Experimental Snapshot: Suzuki vs. Stille Coupling for Diazocine Functionalization
A direct comparison in the synthesis of functionalized diazocines highlights the practical differences between Suzuki and Stille couplings. In the reaction with 4-bromoanisole, both methods provided high yields, with the Suzuki coupling showing a slight advantage. However, for other substrates, particularly certain heterocycles, the Stille coupling demonstrated superior performance.[15]
| Coupling Partner | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-bromoanisole | 90 | 95 |
| 1-bromo-4-nitrobenzene | 89 | 80 |
| 2-bromothiophene | 94 | 66 |
Data from the coupling of a stannylated and borylated diazocine, respectively, with various aryl bromides.[15]
Experimental Workflows and Methodologies
The choice of reagent inherently dictates the experimental protocol. Below are representative workflows for the major cross-coupling reactions discussed.
Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycles: A Mechanistic Comparison
The underlying mechanisms of these cross-coupling reactions share a common framework but differ in the nature of the transmetalation step.
Caption: Simplified catalytic cycles for Suzuki, Stille, and Negishi cross-coupling reactions.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using (4-methoxyphenyl)boronic acid
This protocol is a representative procedure for the synthesis of 4-methoxy-2'-methylbiphenyl.[16]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and magnetic stirrer, combine o-tolylboronic acid (73.6 mmol), 4-iodoanisole (71.8 mmol), and acetone (200 mL).
-
Base and Catalyst Preparation: In separate flasks, dissolve potassium carbonate (180 mmol) in water (200 mL) and palladium acetate (0.02 mmol) in acetone (10 mL).
-
Degassing: Thoroughly degas all three solutions by four freeze-pump-thaw cycles.
-
Reaction Initiation: Under an argon atmosphere, add the carbonate and catalyst solutions to the reaction flask via cannula.
-
Reaction Execution: Apply three additional freeze-pump-thaw cycles to the biphasic mixture. Heat the reaction to reflux under a positive argon pressure for 2 hours.
-
Workup: After cooling, extract the mixture with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, and dry over magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting oil by distillation to yield the product.
Protocol 2: Stille Coupling using an Organotin Reagent
This is a general procedure for the Stille coupling of an aryl bromide with an organotin reagent.[7]
-
Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine the aryl bromide (1.0 equiv), the organotin reagent (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (1.2 equiv) in toluene (10 volumes).
-
Degassing: Degas the mixture thoroughly.
-
Reaction Execution: Heat the mixture to 100 °C for 2 hours under a nitrogen atmosphere.
-
Workup: Cool the reaction and concentrate under reduced pressure. Add 2N HCl and stir for 2 hours. Extract the aqueous mixture with ethyl acetate.
-
Purification: Dry the organic layer, concentrate, and purify the residue by silica gel column chromatography. To remove tin byproducts, wash the crude mixture with a saturated aqueous solution of KF.
Protocol 3: Negishi Coupling using an Organozinc Reagent
The following is a general protocol for a Negishi coupling reaction.[17]
-
Catalyst Pre-formation (Optional): In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., 2,3'-bipyridine, 1-5 mol%) in a minimal amount of anhydrous solvent. Stir for 15-30 minutes.
-
Reactant Addition: To the catalyst mixture, add the aryl bromide (1.0 equiv) and additional anhydrous solvent.
-
Reaction Initiation: Slowly add the organozinc reagent (1.1-1.5 equiv) to the reaction mixture at room temperature.
-
Reaction Execution: Heat the mixture to the desired temperature (room temperature to 100 °C) and stir until completion, monitoring by TLC or GC-MS.
-
Quenching and Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Conclusion
(4-Methoxyphenyl)boronic acid offers a distinct advantage in Suzuki-Miyaura cross-coupling reactions due to the accelerating effect of its electron-donating methoxy group on the rate-determining transmetalation step. This leads to higher yields and milder reaction conditions compared to unsubstituted or electron-deficient boronic acids. When compared to other classes of organometallic reagents, boronic acids, in general, provide a superior balance of reactivity, stability, low toxicity, and broad functional group tolerance, making them a preferred choice in many synthetic applications, particularly in the pharmaceutical industry. While alternatives like Stille and Negishi reagents can offer advantages in specific contexts, such as for particularly challenging substrates, the inherent toxicity of organotins and the sensitivity of organozincs often make the Suzuki-Miyaura reaction, especially with activated reagents like (4-methoxyphenyl)boronic acid, the more practical and sustainable choice.
References
- Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC.
- Triethylboroxine vs. Boronic Acids: A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- Suzuki-Miyaura cross-coupling reactions of various boronic acids with different aryl halides catalysed by Na2[Pd(dPhHSS)].
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Negishi coupling. Wikipedia.
- Hiyama coupling. Wikipedia.
- ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent.
-
Stille Coupling. Organic Synthesis. [Link]
- 4-methoxy-2'-methylbiphenyl. Organic Syntheses Procedure.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
- A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Benzyl (4-arylcyclohexyl)
- Stille vs.
-
Negishi Coupling. Organic Chemistry Portal. [Link]
-
Hiyama-Denmark Coupling. Organic Chemistry Portal. [Link]
-
4-methoxy-2'-methylbiphenyl. Organic Syntheses. [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Negishi or Suzuki–Miyaura Pd-Catalyzed Cross-Coupling Reaction: Which Reaction Mechanism is Ahead for the Formation of Well-Known Anticancer Drug Combretastatin A-4 Analogue?.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Application Notes and Protocols for Negishi Coupling Utilizing 2,3'-Bipyridine Ligands. Benchchem.
- A Comparative Guide to the Synthesis of 3-Vinylphenyl Compounds: Grignard Reagent vs.
- The Negishi Cross-Coupling Reaction. Denmark Group.
- Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. NSF Public Access Repository.
- Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. PMC.
- Advancing total synthesis through the Stille cross-coupling: recent innov
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia.
- Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applic
-
Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Acme Bioscience. [Link]
- Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene...
- Why does my professor use a Suzuki reaction here as opposed to a Grignard a reagent with a benzene attached after the addition of the Pd(0)? Is there a difference or is it two ways of doing the same thing?. Reddit.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- The Mechanisms of the Stille Reaction. University of Windsor.
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Suzuki Coupling at Clariant: tailor-made solutions for scalable processes.
Sources
- 1. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 3. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 15. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Spectroscopic Validation of (4-Methoxyphenyl)boronic Acid Cross-Coupling
Executive Summary
This guide provides a technical comparison of spectroscopic methods for validating the outcome of reactions involving (4-methoxyphenyl)boronic acid (4-MPBA) . While often colloquially referred to as "(4-methoxyphenyl)borane" in reagent inventories, the active species is typically the boronic acid or its ester.
The primary case study utilized here is the Suzuki-Miyaura cross-coupling , the most prevalent transformation for this reagent in drug discovery. We compare Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared Spectroscopy (FT-IR) based on structural certainty, sensitivity, and throughput.
Method Comparison Matrix
| Feature | NMR ( | LC-MS (ESI) | FT-IR |
| Primary Utility | Structural Elucidation & Purity | Trace Quantitation & Kinetics | Rapid Raw Material ID |
| Structural Certainty | High (Gold Standard) | Medium (m/z only) | Low (Functional Group only) |
| Sensitivity | Low (mM range) | High (pg/mL range) | Medium |
| Key Marker | Boron hybridization shift ( | [M-H] | B-O stretch (~1350 cm |
| Throughput | Low (mins/sample) | High (secs/sample) | High (secs/sample) |
Part 1: Scientific Context & Reactivity
(4-Methoxyphenyl)boronic acid is a para-substituted electron-rich aryl boronate.[1] Its reactivity is governed by the equilibrium between the free boronic acid, the boroxine (anhydride trimer), and the tetrahedral boronate "ate" complex formed upon base activation.
Critical Mechanism: In a Suzuki coupling, the boronic acid must first convert to a hydroxyboronate anion (
Visualization: Reaction Mechanism & Analytical Targets
The following diagram outlines the catalytic cycle with specific spectroscopic checkpoints.
Caption: Mechanistic pathway highlighting the critical shift from sp2 to sp3 hybridization detectable via Boron NMR.
Part 2: Detailed Comparative Analysis
Method A: Nuclear Magnetic Resonance (NMR) - The Structural Truth
NMR is the only method that definitively distinguishes between the boronic acid, the boroxine impurity, and the coupled product without derivatization.
-
Protocol: Dissolve ~10 mg of crude mixture in DMSO-
or CD OD. Avoid CDCl for B if possible, as boronic acids can dehydrate to boroxines in non-polar solvents, complicating the spectrum. -
B NMR (128 MHz): This is the specific probe for the boron center.
-
Starting Material (4-MPBA): Resonates at ~29.0 ppm (broad singlet).
-
Boroxine (Impurity): Shifts slightly downfield to ~33.0 ppm .
-
Product: Silent . The disappearance of the boron signal confirms full consumption.
-
-
H NMR (400 MHz):
-
Diagnostic Handle: The methoxy (-OCH
) singlet. -
Shift Logic: In 4-MPBA, the OMe signal appears at 3.74 ppm . Upon coupling to an electron-withdrawing partner (e.g., forming 4-acetyl-4'-methoxybiphenyl), this singlet shifts downfield (e.g., to 3.85 ppm ) due to the extended conjugation.
-
Aromatic Region: Look for the collapse of the AA'BB' system of the boronic acid and the emergence of new doublet pairs corresponding to the biaryl system.
-
Method B: LC-MS (Electrospray Ionization) - High Sensitivity
Mass spectrometry is superior for quantifying trace starting material remaining in the final product (genotoxic impurity analysis).
-
Ionization Challenge: Boronic acids are notoriously difficult to ionize in positive mode (
) because they are Lewis acids, not bases. -
Protocol: Use ESI Negative Mode (
) .[2] -
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid or Ammonium Acetate.
-
Key Observations:
-
4-MPBA (
): Look for 151.1 ( ). -
Artifacts: You may observe ions corresponding to the boroxine (trimer minus 3 H
O) or methanol adducts ( ) if MeOH is used as the solvent. -
Product: Standard positive mode (
) is usually sufficient for the biaryl product.
-
Method C: FT-IR Spectroscopy - The "Quick Check"
IR is best used for raw material verification or checking for gross failure (e.g., did I actually add the boronic acid?).
-
Diagnostic Bands:
-
B-O Stretching: Strong, broad absorption at 1380–1310 cm
. -
O-H Stretching: Broad band at 3200–3400 cm
(indicative of the acid, disappears if dehydrated to boroxine).
-
-
Outcome Validation: Successful reaction is indicated by the disappearance of the B-O stretch and the appearance of vibrational modes associated with the new coupling partner (e.g., C=O stretch if coupling with a ketone).
Part 3: Experimental Protocol & Data Summary
Protocol: Suzuki Coupling of 4-MPBA with 4-Bromoacetophenone
This protocol includes built-in spectroscopic checkpoints.
Reagents:
-
(4-Methoxyphenyl)boronic acid (1.2 equiv)[3]
-
4-Bromoacetophenone (1.0 equiv)
-
Pd(dppf)Cl
(3 mol%) -
K
CO (2.0 equiv)[3] -
Solvent: Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Pre-Reaction Check (FT-IR): Run IR on the solid 4-MPBA. Ensure strong band at ~1350 cm
(B-O). If absent, reagent may be decomposed. -
Activation: Dissolve 4-MPBA and Base in solvent. Stir 10 mins.
-
Catalysis: Add Aryl Halide and Pd catalyst. Heat to 80°C for 4 hours.
-
Completion Check (LC-MS): Sample 5 µL into MeOH. Run ESI(-).[2]
-
Target: Absence of
151 (Boronic acid). -
Target: Presence of Product peak in ESI(+).
-
-
Workup: Extract with EtOAc, wash with brine, dry.
-
Final Validation (
H NMR): Dissolve purified solid in CDCl .-
Target: Integrate OMe singlet (3.85 ppm) vs Acetyl singlet (2.60 ppm). Ratio should be 1:1 (3H:3H).
-
Data Summary Table
| Compound Species | MS Ion (ESI-) | IR Key Band | ||
| (4-Methoxyphenyl)boronic acid | 3.74 ppm (s) | 29.0 ppm | 151.1 [M-H] | 1340 cm |
| Boroxine (Anhydride) | 3.76 ppm (s) | 33.0 ppm | 419.2 [M-H] | 650-700 cm |
| Boronate "Ate" Complex | N/A (Dynamic) | ~2-5 ppm | N/A | N/A |
| Biaryl Product | ~3.85 ppm (s) | Silent | Product Mass | Absent |
Part 4: Analytical Decision Workflow
Use this decision tree to select the correct analytical technique based on the reaction stage.
Caption: Analytical decision matrix for monitoring boronic acid couplings.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard Reference Text).
-
Storey, C. M., et al. (2011). Automation of Suzuki–Miyaura cross-coupling reactions. Chemical Society Reviews, 40, 5084-5121. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed NMR shift data for boron species). Link
-
SDBS Database. (2024). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Source for specific IR/NMR shifts of 4-methoxyphenylboronic acid). Link
Sources
- 1. News - 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis [shlzpharma.com]
- 2. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 3. rsc.org [rsc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to Assessing Stereoselectivity with Chiral Borane Reagents
For researchers and professionals in drug development and chemical synthesis, achieving precise stereochemical control is not merely an academic exercise—it is a fundamental requirement for creating safe and efficacious molecules. Chiral borane reagents represent a cornerstone of modern asymmetric synthesis, offering a versatile and highly effective toolkit for establishing stereocenters with predictable and often exceptional levels of control.
This guide provides an in-depth comparison of the leading classes of chiral borane reagents. We will move beyond simple protocols to explore the mechanistic underpinnings that govern their stereoselectivity, present comparative experimental data, and offer field-proven insights to help you select the optimal reagent system for your specific synthetic challenge.
Part 1: Asymmetric Reduction of Prochiral Ketones: A Tale of Two Strategies
The enantioselective reduction of a prochiral ketone to a chiral secondary alcohol is one of the most common and critical transformations in organic synthesis. The core challenge lies in controlling the facial selectivity of hydride delivery to the carbonyl group.[1] Chiral borane systems achieve this by creating diastereomeric transition states, making one pathway significantly more favorable. Two primary strategies have emerged: catalytic reduction with oxazaborolidines and stoichiometric reduction with terpene-derived boranes.
The Gold Standard: Corey-Bakshi-Shibata (CBS) Catalytic Reduction
The development of chiral oxazaborolidine catalysts, pioneered by Itsuno and extensively developed by Corey, Bakshi, and Shibata, revolutionized asymmetric ketone reduction.[1][2] These catalysts, used in substoichiometric amounts with a borane source (e.g., BH₃·THF or BH₃·SMe₂), deliver consistently high enantioselectivity across a vast range of substrates.[3][4]
Causality of Stereoselection: The predictability and high fidelity of the CBS reduction stem from a well-defined, chair-like six-membered transition state.[1][4] The mechanism involves:
-
Catalyst-Borane Complexation: Borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom.[2][4]
-
Ketone Coordination: The prochiral ketone coordinates to the now highly Lewis-acidic endocyclic boron. Steric interactions dictate that the ketone binds with its larger substituent (R_L) oriented away from the bulky group on the catalyst.
-
Intramolecular Hydride Transfer: The activated hydride is delivered from the external borane to one specific face of the carbonyl carbon, guided by the rigid, pre-organized transition state.[1]
This elegant mechanism ensures that the stereochemical outcome is dictated by the catalyst's chirality, making it a reliable and predictable tool.
Caption: The Zimmerman-Traxler model explains the high stereoselectivity of allylboration.
Comparative Performance: Asymmetric Allylboration of Aldehydes
| Aldehyde | Reagent | Product % ee | Reference |
| Acetaldehyde | B-Allyldiisopinocampheylborane | 93% | |
| Benzaldehyde | B-Allyldiisopinocampheylborane | 96% | |
| Acrolein | B-Allyldiisopinocampheylborane | 94% | |
| Acetaldehyde | B-Methallyldiisopinocampheylborane | 90% |
Part 4: A Self-Validating System: Experimental Protocols and Optimization
Achieving the high levels of stereoselectivity reported in the literature requires rigorous experimental technique. The protocols described here should be treated as self-validating systems where careful execution is paramount.
Protocol: Catalytic Asymmetric Reduction of Acetophenone via CBS Method[1]
-
System Preparation: All glassware must be flame-dried or oven-dried and assembled hot under a positive pressure of inert gas (Argon or Nitrogen). Anhydrous solvents are critical. *[4] Catalyst Formation (In Situ): To a flame-dried flask, add (S)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.10 equivalents). Dissolve in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (0.6 - 1.0 equivalents) to the catalyst solution at room temperature.
-
Substrate Addition: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C). Add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise over 10-15 minutes to maintain the temperature.
-
Reaction Monitoring: Stir the reaction and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quench: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol.
-
Workup and Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (% ee) of the purified 1-phenylethanol by chiral HPLC or chiral GC analysis.
Troubleshooting and Optimization Workflow
Low stereoselectivity is a common issue that can almost always be traced back to specific experimental parameters.
Caption: A logical workflow for troubleshooting low stereoselectivity in borane reactions.
Conclusion
Chiral borane reagents offer a powerful and diverse platform for asymmetric synthesis. The choice of reagent is fundamentally linked to the desired transformation:
-
For ketone reductions , the CBS method offers unparalleled scope and predictability in a catalytic fashion, while stoichiometric reagents like Ipc₂BCl and Alpine-Borane serve as powerful problem-solvers for specific substrate classes.
-
For alkene hydroboration , the choice is dictated by substrate sterics, with Ipc₂BH being ideal for cis-alkenes and IpcBH₂ providing access to chiral alcohols from more hindered trans- and trisubstituted alkenes.
-
For asymmetric allylboration , allyldiisopinocampheylboranes provide a robust and exceptionally selective method for constructing complex chiral homoallylic alcohols.
Success in applying these reagents hinges on understanding the mechanistic principles that drive their selectivity and on maintaining rigorous experimental conditions. By leveraging the comparative data and protocols in this guide, researchers can confidently select and implement the optimal chiral borane strategy to achieve their synthetic goals.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Enantioselective Cobalt-Catalyzed Hydroboration of Fluoroalkyl-Substituted Alkenes to Access Chiral Fluoroalkylboronates. (2022). Journal of the American Chemical Society. [Link]
-
Brown, H. C. (1989). The boron approach to asymmetric synthesis. Pure and Applied Chemistry, 61(10), 1757-1768. [Link]
-
Morken, J. P., et al. (2012). Enantioconvergent Hydroboration of a Racemic Allene: Enantioselective Synthesis of (E)-δ-Stannyl-anti-Homoallylic Alcohols via Aldehyde Crotylboration. PMC. [Link]
-
NRO Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]
-
Making Molecules. (2023). Asymmetric Hydroboration. [Link]
-
Ramachandran, P. V. (2002). Stereoselective allylboration using (B)-γ- alkoxyallyldiisopinocampheylboranes: highly selective reactions for organic synthesis. Semantic Scholar. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
Brown, H. C., & Singaram, B. (1984). Hydroboration. 68. Chiral synthesis via organoboranes. 1. A simple procedure to achieve products of essentially 100% optical purity in hydroboration of alkenes with monoisopinocampheylborane. Journal of the American Chemical Society, 106(6), 1797–1800. [Link]
-
ResearchGate. (2025). Chiral boronates—versatile reagents in asymmetric synthesis. [Link]
-
SCI. (2009). Boron Reagents for Asymmetric Synthesis. [Link]
-
Brown, H. C., & Singaram, B. (1988). Substitution with retention in organoboranes and utilization of the phenomenon for a general synthesis of pure enantiomers. Accounts of Chemical Research, 21(8), 287-293. [Link]
-
Brown, H. C., et al. (1986). Chiral synthesis via organoboranes. 6. Asymmetric allylboration via chiral allyldialkylboranes. Synthesis of homoallylic alcohols with exceptionally high enantiomeric excess. The Journal of Organic Chemistry, 51(4), 4296-4303. [Link]
-
Brown, H. C., Jadhav, P. K., & Bhat, K. S. (1986). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Journal of the American Chemical Society, 107(8), 2564-2569. [Link]
-
Soai, K., et al. (1987). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Journal of the Chemical Society, Chemical Communications, (13), 982-983. [Link]
-
Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]
-
Reagents.acsgcipr.org. Stoichiometric Boron Reagents. [Link]
Sources
A Researcher's Guide to the Theoretical Landscape of (4-methoxyphenyl)borane Reactions
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic—it is fundamental to innovation. (4-methoxyphenyl)borane and its derivatives, such as the corresponding boronic acid, are pivotal reagents in modern organic synthesis, particularly in the construction of complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[1][2] The efficiency, selectivity, and overall success of these reactions are governed by the fleeting, high-energy transition states that connect reactants to products.
This guide provides a comparative analysis of theoretical approaches used to elucidate these critical transition states. We will move beyond a simple inventory of methods to discuss the causality behind computational choices, offering a framework for designing and interpreting theoretical studies on (4-methoxyphenyl)borane and related organoboron compounds.
The Central Role of Transition State Theory in Borane Chemistry
A chemical reaction progresses along a potential energy surface, with reactants and products residing in energy minima. The path between them invariably crosses an energy maximum, a first-order saddle point known as the transition state (TS).[3] The Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, is the primary determinant of the reaction rate.[4] Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to locate and characterize these transition states, providing insights that are often inaccessible through experimental means alone.[1][3][5]
A typical computational workflow for transition state analysis involves:
-
Geometry Optimization: Finding the minimum energy structures of reactants, products, and any intermediates.
-
Transition State Location: Employing algorithms to find the saddle point on the potential energy surface connecting reactants and products.
-
Frequency Calculation: Verifying a located TS by ensuring it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[3]
-
Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path from the transition state downhill to confirm it connects the intended reactants and products.[3]
Caption: A generalized workflow for computational transition state analysis.
Comparative Analysis of Computational Methodologies
The accuracy of theoretical calculations is critically dependent on the chosen methodology. For reactions involving organoboron compounds, especially those with transition metals like palladium in Suzuki-Miyaura couplings, the selection of the DFT functional and basis set is non-trivial.
Choosing the Right DFT Functional
DFT functionals approximate the exchange-correlation energy, a key component of the total electronic energy. Their performance varies significantly depending on the chemical system.
| Functional Class | Representative Functionals | Strengths for Organoboron/Organometallic Systems | Weaknesses & Considerations |
| Hybrid GGAs | B3LYP, PBE0 | A common starting point, often providing a good balance of accuracy and cost. Widely used in many studies.[6][7] | May underestimate reaction barriers and struggle with systems exhibiting significant non-covalent interactions. B3LYP can sometimes provide misleading results for complex organic reactions.[8] |
| Meta-Hybrid GGAs | M06, M06-2X, BMK | Generally offer improved accuracy for main-group thermochemistry, kinetics, and non-covalent interactions. M06-L has been used effectively for Suzuki-Miyaura transmetalation studies.[9] "Kinetics" functionals like BMK, however, may perform poorly for late-transition-metal reactions.[10][11] | Can be more computationally expensive. The M06 suite is known to be sensitive to the integration grid. |
| Range-Separated Hybrids | ωB97X-D, CAM-B3LYP | Excellent for describing systems with charge-transfer character and non-covalent interactions, due to the inclusion of empirical dispersion corrections (e.g., "-D").[8][12] | Higher computational cost. May not always outperform modern meta-hybrids for activation energies. |
| Double-Hybrid GGAs | B2PLYP, DSD-PBEP86 | Incorporate a portion of MP2 correlation, often leading to very high accuracy for reaction energies and barriers.[8] | Significantly higher computational cost, which may be prohibitive for large systems. |
For reactions involving (4-methoxyphenyl)borane, especially in palladium-catalyzed couplings, functionals from the meta-hybrid GGA and range-separated hybrid classes are often preferred. A benchmark study on late-transition-metal reactions found that a cluster of functionals including PBE0, B1B95, and PW6B95 perform well.[10][11] The choice should be guided by literature precedents for similar systems and, if possible, validated against experimental data or higher-level ab initio calculations.[8]
Basis Sets and Solvation Models
The basis set is the set of mathematical functions used to build the molecular orbitals. For systems containing heavier elements like palladium, a basis set that includes effective core potentials (ECPs), such as the LANL2DZ or SDD, is essential for the metal while a Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set is used for the main group atoms.[3]
Reactions are almost always performed in solution. Therefore, including a solvent model is crucial for obtaining realistic energy values. The Polarizable Continuum Model (PCM) and the SMD model are widely used implicit salvation models that generally provide a good balance between accuracy and computational cost.[6]
Case Study: Transmetalation in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and its mechanism has been extensively studied both experimentally and computationally.[1][5][9] The transmetalation step, where the organic group (e.g., 4-methoxyphenyl) is transferred from the boron atom to the palladium center, is often the rate-determining step.[13]
(4-methoxyphenyl)borane itself is a precursor to the active boronic acid, R-B(OH)₂, which is formed in situ. The reaction mechanism typically involves the formation of a boronate species, [R-B(OH)₃]⁻, by reaction with a base (e.g., OH⁻).[7] This boronate then interacts with the arylpalladium(II) halide complex.
Caption: A simplified pathway for the transmetalation step in the Suzuki-Miyaura reaction.
Computational studies have shown that this process can proceed through different pathways, often involving the formation of intermediates with a Pd-O-B linkage.[1][5] The calculated activation barriers for these steps are typically in the range of 14–25 kcal/mol.[1][4]
A Protocol for Calculating the Transmetalation Transition State
The following provides a generalized, step-by-step methodology for a DFT calculation of a Suzuki-Miyaura transmetalation transition state. This protocol assumes the use of a computational chemistry package like Gaussian.
Objective: Locate the transition state for the transfer of the 4-methoxyphenyl group from a boronate species to a Pd(II) complex.
Methodology:
-
Build Initial Structures:
-
Construct the initial geometries of the reactants: an arylpalladium(II) complex (e.g., (PPh₃)₂Pd(Ph)Br) and the activated boronate ((4-MeOPh)B(OH)₃⁻).
-
Build a plausible initial guess for the transition state structure, bringing the reactants together with the 4-methoxyphenyl group bridging the B and Pd atoms. The QST2 or QST3 methods in Gaussian can be used if good reactant and product structures are known.
-
-
Select Computational Level:
-
Functional: M06 or ωB97X-D (for a balance of accuracy and cost).
-
Basis Set: A mixed basis set is appropriate. Use SDD for Pd (to handle relativistic effects) and 6-31G(d) for C, H, O, B, P, Br. For higher accuracy, upgrade the main-group basis set to 6-311+G(d,p).
-
Solvent Model: SCRF=(SMD, Solvent=THF) or another appropriate solvent.
-
-
Perform Geometry Optimization:
-
Run a transition state optimization calculation. The keyword in Gaussian is Opt=(TS, CalcFC, NoEigentest). CalcFC calculates the force constants at the first step, which can aid convergence. NoEigentest prevents the optimization from stopping if the initial structure does not have the correct curvature.
-
Expert Tip: If the optimization has trouble converging, try optimizing the structure with a smaller basis set first (e.g., LANL2DZ for Pd) and then use the resulting geometry as the input for the higher-level calculation.
-
-
Verify the Transition State:
-
Once the optimization converges, perform a frequency calculation at the same level of theory (Freq keyword).
-
Trustworthiness Check: A true transition state must have exactly one imaginary frequency (often listed as a negative frequency). The vibrational mode of this imaginary frequency should correspond to the desired reaction coordinate—in this case, the movement of the 4-methoxyphenyl group from boron to palladium.
-
-
Confirm the Reaction Pathway:
-
Run an Intrinsic Reaction Coordinate (IRC) calculation (IRC keyword) starting from the verified transition state.
-
This calculation traces the path downhill from the TS in both forward and reverse directions. The final structures of the IRC should correspond to the reactant and product complexes (or pre/post-TS intermediates). This step provides authoritative grounding that the located TS connects the correct points on the potential energy surface.
-
-
Calculate the Activation Energy:
-
Perform geometry optimization and frequency calculations on the reactant and product species at the same level of theory.
-
The Gibbs free energy of activation (ΔG‡) is calculated as: ΔG‡ = G(Transition State) - G(Reactants)
-
The Gibbs free energies (G) are obtained from the output of the frequency calculations.
-
Bridging Theory and Experiment
The ultimate validation of a computational model comes from its ability to explain or predict experimental observations.
Caption: The synergistic relationship between theoretical calculations and experimental validation.
-
Kinetics: The calculated free energy of activation (ΔG‡) can be used to estimate a theoretical reaction rate constant, which can then be compared to experimentally measured rates.[4]
-
Spectroscopic Evidence: While transition states are too short-lived to be observed directly, intermediates immediately preceding or following the TS can sometimes be detected. Techniques like low-temperature, rapid injection NMR (RI-NMR) have been used to observe elusive arylpalladium(II)boronate complexes, providing invaluable benchmarks for computational models.[1]
-
Kinetic Isotope Effects (KIEs): By computationally modeling a reaction with a heavier isotope (e.g., deuterium) at a specific position, one can predict the KIE. Comparing this to an experimental KIE provides powerful evidence for a proposed transition state structure and mechanism.
By integrating computational and experimental approaches, researchers can build a comprehensive and reliable model of the reaction mechanism, paving the way for the rational design of more efficient catalysts and synthetic routes.
References
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Title: Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Source: PMC. URL: [Link]
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Title: Suzuki–Miyaura coupling revisited: an integrated computational study. Source: RSC Publishing. URL: [Link]
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Title: Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Source: PMC. URL: [Link]
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Title: Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Source: ResearchGate. URL: [Link]
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Title: Borane-Catalysed Hydroboration of Alkynes and Alkenes. Source: ResearchGate. URL: [Link]
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Title: Hydroarylation of terminal alkynes with arylboronic acids catalyzed by low loadings of palladium. Source: Chinese Chemical Society. URL: [Link]
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Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Source: ResearchGate. URL: [Link]
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Title: Boron Chemistry: An Overview. Source: ACS Symposium Series. URL: [Link]
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Title: The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Source: PMC. URL: [Link]
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kinetic analysis of (4-methoxyphenyl)boronic acid cross-coupling reactions
An In-Depth Technical Guide to the Kinetic Analysis of (4-methoxyphenyl)boronic acid Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is not merely academic; it is the cornerstone of process optimization, scalability, and safety. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is a workhorse in modern synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This guide focuses on the kinetic analysis of reactions involving (4-methoxyphenyl)boronic acid, a common electron-rich substrate, to provide a framework for mechanistic investigation and rational reaction design.
The selection of (4-methoxyphenyl)boronic acid is deliberate. Its electron-donating methoxy group offers a distinct electronic signature that influences the catalytic cycle, providing a valuable point of comparison against other electronically or sterically varied boronic acids. Understanding its kinetic behavior allows chemists to predict how similar electron-rich substrates will perform, enabling more efficient development of synthetic routes for complex molecules in pharmaceutical and materials science. This guide eschews a rigid template, instead offering a logical, in-depth exploration of the "why" behind experimental choices, empowering you to design, execute, and interpret kinetic studies with confidence.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5] The overall reaction rate is dictated by the slowest step in this cycle, known as the rate-determining step (RDS). The three core steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This step is often the RDS, particularly with less reactive halides like aryl chlorides.[2][4] The reactivity order is generally I > OTf > Br >> Cl.[2][4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][4] The electronic nature of the boronic acid is critical here; electron-donating groups, like the methoxy group in our topic substrate, can increase the nucleophilicity of the ipso-carbon, potentially accelerating this step.[6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4] This step is often facilitated by bulky ligands.[7]
While oxidative addition is frequently cited as the RDS, the transmetalation step can become rate-limiting, especially with electronically modified boronic acids or under specific ligand and base conditions.[8][9][10] Kinetic analysis is the only definitive way to determine the RDS under your specific reaction conditions.
Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.
Methodologies for Kinetic Profiling: A Comparative Overview
Choosing the right kinetic methodology is critical. The decision hinges on the desired level of detail, available equipment, and the specific questions being asked about the reaction mechanism.
Initial Rate Analysis
This classical method determines the reaction order with respect to each component by systematically varying its initial concentration while keeping all other concentrations constant (and typically in large excess).[11][12]
Causality Behind the Choice: This method is chosen for its conceptual simplicity and ease of data analysis. It is excellent for quickly establishing basic concentration dependencies. For example, if doubling the concentration of (4-methoxyphenyl)boronic acid doubles the initial reaction rate, the reaction is first-order with respect to the boronic acid.
Protocol for Determining Reaction Order w.r.t. [(4-MeOPh)B(OH)₂]:
-
Baseline Experiment: Set up a standard reaction (e.g., 1.0 eq. Aryl Bromide, 1.2 eq. (4-MeOPh)B(OH)₂, 2.0 eq. Base, 1 mol% Pd catalyst).
-
Monitor Progress: At t=0, add the catalyst. Immediately begin monitoring the formation of the product by taking aliquots at regular, short intervals (e.g., every 30 seconds for the first 5-10 minutes). Quench and analyze by HPLC or GC.
-
Calculate Initial Rate: Plot [Product] vs. time. The initial rate is the slope of the linear portion of this curve, typically the first 5-10% of the reaction.
-
Vary Concentration: Repeat the experiment, but change the concentration of (4-MeOPh)B(OH)₂ (e.g., to 2.4 eq. and 0.6 eq.), keeping all other concentrations identical to the baseline.
-
Determine Order: Compare the initial rates. A log-log plot of initial rate vs. initial concentration will yield a straight line with a slope equal to the reaction order.[13]
Limitations: This method requires numerous experiments and uses "kinetically flooded" conditions that may not represent the true reaction environment, potentially masking complex kinetic behavior.[14]
Reaction Progress Kinetic Analysis (RPKA)
Developed by Prof. Donna Blackmond, RPKA is a powerful methodology that utilizes time-course data from a few, well-designed experiments under synthetically relevant conditions.[14][15] It provides a more comprehensive picture of the reaction, capable of identifying phenomena like catalyst deactivation, product inhibition, or changes in mechanism over time.[14][15]
Causality Behind the Choice: RPKA is chosen when a deeper mechanistic understanding is required from a minimal number of experiments. It is particularly valuable in process development where understanding the reaction's behavior over its entire course is crucial for optimization and safety.
Caption: Fig 2: Workflow for Reaction Progress Kinetic Analysis (RPKA).
Comparative Kinetic Study: The Impact of Boronic Acid Electronics
To illustrate the principles discussed, we present a comparative study design. The objective is to quantify how the electronic properties of the aryl boronic acid affect the reaction kinetics.
Alternatives for Comparison:
-
(4-methoxyphenyl)boronic acid: Electron-rich (standard)
-
Phenylboronic acid: Electron-neutral (control)
-
(4-trifluoromethylphenyl)boronic acid: Electron-poor
Standardized Reaction Protocol: This protocol is designed as a self-validating system. Consistency in execution is paramount for generating comparable data.
-
Reactor Setup: To a dry, 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 eq.) and the respective boronic acid (1.2 mmol, 1.2 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.), the solvent system (e.g., 8 mL dioxane, 2 mL water), and an internal standard (e.g., mesitylene, 0.5 mmol).
-
Thermal Equilibration: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80 °C) and allow it to stir for 15 minutes to ensure thermal equilibrium.
-
Reaction Initiation & Monitoring: Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 mmol, 1 mol%). At t=0, inject the catalyst solution into the reaction mixture. Immediately begin monitoring by taking aliquots via a nitrogen-flushed syringe at set time intervals (e.g., 2, 5, 10, 20, 40, 60, 90, 120 min).
-
Sample Analysis: Quench each aliquot in a vial containing diethyl ether and a small amount of water. Shake vigorously, and analyze the organic layer by GC or HPLC to determine the concentration of the product relative to the internal standard.
Hypothetical Comparative Data
The following table summarizes the kind of data one would expect from such a study. The values are illustrative but reflect established chemical principles.
| Boronic Acid Partner | Substituent Type | Relative Initial Rate (Normalized) | Deduced Order in [Boronic Acid] | Plausible Rate-Determining Step |
| (4-methoxyphenyl)boronic acid | Electron-Donating (-OMe) | 1.8 | ~1 | Transmetalation |
| Phenylboronic acid | Electron-Neutral (-H) | 1.0 | ~1 | Transmetalation/Oxidative Addition |
| (4-trifluoromethylphenyl)boronic acid | Electron-Withdrawing (-CF₃) | 0.4 | ~1 | Transmetalation |
Interpretation of Data:
-
Higher Rate with -OMe: The electron-donating methoxy group increases the nucleophilicity of the aryl group on the boronic acid, accelerating the transmetalation step.[16] The significantly faster rate suggests that under these conditions, transmetalation is a key kinetic bottleneck, if not the overall RDS.
-
Lower Rate with -CF₃: The electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the aryl group, making the transfer to palladium slower. This further supports the hypothesis that transmetalation is kinetically significant.
-
First-Order Dependence: A first-order dependence on the boronic acid concentration is commonly observed, indicating that it is involved in the rate-determining step in a unimolecular fashion (with respect to the palladium-boronate complex).[4]
Key Factors Influencing Reaction Kinetics
A robust kinetic analysis must also consider the influence of other reaction components.
-
Ligands: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical. Electron-rich, bulky ligands (e.g., SPhos, XPhos) can dramatically accelerate both oxidative addition and reductive elimination, potentially shifting the RDS.[7][17] They stabilize the electron-rich Pd(0) state needed for oxidative addition and promote the C-C bond-forming reductive elimination.[7]
-
Base: The base plays a crucial role in the pre-equilibrium step of activating the boronic acid to the more reactive boronate species.[3][4] The strength and solubility of the base can significantly impact the concentration of the active boronate and thus the rate of transmetalation.
-
Side Reactions: Kinetic monitoring can also reveal the prevalence of side reactions. Protodeboronation , the cleavage of the C-B bond by a proton source, is a common decomposition pathway for boronic acids, especially electron-rich ones.[1][6] Its rate can be monitored by observing the formation of anisole from (4-methoxyphenyl)boronic acid. Homocoupling of the boronic acid can also occur, often promoted by the presence of oxygen.[1]
Caption: Fig 3: A decision tree for troubleshooting based on kinetic profiles.
Conclusion
The provides a powerful lens through which to view the intricate dance of catalytic intermediates. By moving beyond simple yield measurements and embracing methodologies like initial rate analysis and Reaction Progress Kinetic Analysis, researchers can gain profound mechanistic insights. This guide has demonstrated that the electron-donating nature of the methoxy substituent makes this substrate an excellent model for studying the factors that govern the transmetalation step. By systematically comparing its behavior to electron-neutral and electron-poor analogues, and by carefully considering the roles of ligands, bases, and potential side reactions, drug development and process chemists can build more robust, efficient, and scalable synthetic methodologies. The provided protocols and interpretive frameworks serve as a starting point for rigorous scientific inquiry, enabling the transition from trial-and-error optimization to rational, data-driven reaction design.
References
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Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation Source: Universitat de Girona URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Ligand electronic influence in Pd-catalyzed C-C coupling processes Source: TEL (thèses-en-ligne) URL: [Link]
-
Title: Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling Source: ACS Publications (Organometallics) URL: [Link]
-
Title: Methods for Determination of Order of a Reaction Source: askIITians URL: [Link]
-
Title: Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand Source: ACS Publications (Chemical & Biomedical Imaging) URL: [Link]
-
Title: In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film Source: ResearchGate URL: [Link]
-
Title: Reaction Progress Kinetic Analysis (RPKA) Source: Donna Blackmond URL: [Link]
-
Title: Reaction progress kinetic analysis Source: Wikipedia URL: [Link]
-
Title: Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction Source: Nature Nanotechnology URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: How to Determine the Order of Reaction by Comparing Initial Rates of Reactions Source: Chemistry Steps URL: [Link]
-
Title: Comparison of the reactivities of an electron poor and an electron rich arylboronic acids under conditions stated in Table 1, entry 1 with 0.4 mmol scale reactions Source: ResearchGate URL: [Link]
-
Title: Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix Source: MDPI (Catalysts) URL: [Link]
-
Title: Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]
-
Title: Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring Source: Virginia Tech URL: [Link]
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Title: Methods of Determining Reaction Order Source: Chemistry LibreTexts URL: [Link]
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Title: A Guide to Rate Law and Reaction Rate Source: Applied Photophysics URL: [Link]
-
Title: HOW TO DETERMINE THE ORDER OF A REACTION Source: University of Delhi URL: [Link]
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Title: Relative kinetic reactivity of boronic acid and boronate ion towards Tiron, 2,2′-biphenol, and propylene glycol Source: RSC Publishing (Dalton Transactions) URL: [Link]
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Title: Catalytic performance and kinetic analysis for Suzuki coupling... Source: ResearchGate URL: [Link]
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Title: Comparison of reactivity of different boron reagents Source: ResearchGate URL: [Link]
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Title: Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix Source: MDPI URL: [Link]
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Title: The Suzuki Reaction Source: Andrew G. Myers Research Group, Harvard University URL: [Link]
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Title: The Heck, Suzuki, and Olefin Metathesis Reactions Source: Master Organic Chemistry URL: [Link]
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The Versatility of Substituted Phenylboronic Acids: A Comparative Guide for Researchers
Phenylboronic acids (PBAs) and their derivatives have emerged as a cornerstone in modern chemistry and biology, offering a versatile platform for a myriad of applications. Their unique ability to reversibly bind with cis-diols has propelled them to the forefront of research in areas ranging from diagnostics and therapeutics to catalysis.[1][2] This guide provides an in-depth comparison of substituted phenylboronic acids across their principal applications, offering researchers, scientists, and drug development professionals a comprehensive understanding of their performance, supported by experimental data and protocols.
The Chemistry at the Core: Understanding Phenylboronic Acid Reactivity
The utility of phenylboronic acids is fundamentally linked to their Lewis acidity and the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form. This equilibrium, and thus the ability to bind diols, is highly dependent on the pH of the surrounding environment and the electronic nature of the substituents on the phenyl ring.[3] Electron-withdrawing groups, for instance, lower the pKa of the boronic acid, facilitating diol binding at physiological pH.[4] This tunable reactivity is the key to designing PBA derivatives for specific applications.
Section 1: Phenylboronic Acids as Highly Specific Molecular Sensors
Substituted phenylboronic acids are extensively used in the design of fluorescent sensors for biologically important molecules containing diol moieties, such as carbohydrates and catecholamines.[5][6] The sensing mechanism often relies on photoinduced electron transfer (PET). In the unbound state, a fluorescent probe linked to the PBA is quenched. Upon binding to a diol, the Lewis acidity of the boron center increases, which can suppress the PET process and lead to an increase in fluorescence intensity.[7]
Comparative Analysis of Fluorescent Sensors:
The choice of substituent on the phenylboronic acid and the type of fluorophore are critical for tuning the sensor's selectivity and response.
| Sensor Application | Phenylboronic Acid Derivative | Key Features & Performance |
| Monosaccharide Detection | o-, m-, p-BMOQBA (boronic acid-modified 6-methoxyquinolinium) | These probes exhibit changes in their fluorescent properties upon binding to monosaccharides. The position of the boronic acid group (ortho, meta, or para) influences the binding affinity and selectivity for different sugars.[8] |
| Long-Wavelength Carbohydrate Sensing | Tricarbocyanine-boronic acid conjugate | This sensor allows for detection in the near-infrared region (emission max ~820 nm), which is advantageous for biological applications as it minimizes interference from autofluorescence. It can selectively recognize ribose and fructose by adjusting the pH between 7.8 and 8.3.[5] |
| Fe³⁺ Ion Detection | Bis(boronic acid) fluorescent sensor | This sensor demonstrates high selectivity and a rapid fluorescence quenching response to Fe³⁺ ions, enabling real-time detection. The presence of two boronic acid groups is crucial for this high selectivity.[9] |
Experimental Protocol: Synthesis of a Boronic Acid-Based Fluorescent Sensor
This protocol outlines the general one-step synthesis of boronic acid-containing fluorescent probes based on the 6-methoxyquinolinium nucleus, as described for BMOQBA derivatives.[8]
-
Reactant Preparation: Dissolve equimolar amounts of 6-methoxyquinoline and the desired (o-, m-, or p-)boronobenzyl bromide in dry acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Isolation: Upon completion, the product often precipitates from the solution. The solid can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the final fluorescent sensor.
Caption: General mechanism of a PET-based fluorescent boronic acid sensor.
Section 2: Innovations in Drug Delivery Systems
Phenylboronic acid-functionalized materials are at the forefront of developing "smart" drug delivery systems that can respond to specific biological cues.[1][10]
Glucose-Responsive Insulin Delivery
A major application is in the creation of self-regulated insulin delivery systems for diabetes management.[1][3] These systems are designed to release insulin in response to elevated glucose levels.
-
Mechanism: PBA-containing polymers can be crosslinked with polyol molecules like polyvinyl alcohol (PVA). In the presence of glucose, the glucose molecules competitively bind to the PBA moieties, leading to a disruption of the crosslinks and subsequent release of encapsulated insulin. The swelling or dissolution of the polymer matrix is proportional to the glucose concentration.
Targeted Cancer Therapy
Cancer cells often overexpress sialic acid residues on their surface glycoproteins.[11][12] Phenylboronic acids exhibit a strong binding affinity for these sialic acid residues, making them excellent targeting ligands for delivering chemotherapeutic agents directly to tumor sites.[13][14]
| Drug Delivery System | PBA Derivative Utilized | Mechanism & Key Advantages |
| Glucose-Responsive Hydrogels | Phenylboronic acid-grafted polymers | These hydrogels swell or degrade in the presence of glucose, releasing encapsulated insulin. The response can be tuned by altering the PBA content and the crosslinking density.[3][15] |
| pH-Responsive Nanoparticles for Polyphenolic Drugs | 3-((acrylamido)methyl)phenylboronic acid homopolymer (PBAH) | These nanoparticles can encapsulate polyphenolic drugs like emodin through PBA-diol interactions. Drug release is accelerated in the acidic tumor microenvironment due to the acid-labile nature of the boronate ester linkage.[16][17] |
| Cancer Cell Targeting | Phenylboronic acid-functionalized nanoparticles | PBA moieties on the surface of nanoparticles selectively bind to sialic acid residues overexpressed on cancer cells, leading to enhanced cellular uptake of the therapeutic payload.[11][12] |
Experimental Protocol: Preparation of PBA-Functionalized Nanoparticles
This protocol describes the solvent displacement method for preparing PBA-functionalized nanoparticles.[16]
-
Polymer Solution: Prepare a solution of the phenylboronic acid-containing polymer (e.g., PBAH) in a suitable organic solvent like methanol (e.g., 2.0 mg/mL).
-
Nanoprecipitation: Add the polymer solution dropwise to deionized water under constant stirring.
-
Solvent Evaporation: Continue stirring the solution for a defined period (e.g., 30 minutes) at room temperature to allow for the evaporation of the organic solvent and the formation of stable nanoparticles.
-
Drug Loading (Optional): For drug delivery applications, the drug can be co-dissolved with the polymer in the organic solvent before the nanoprecipitation step.
-
Purification: The nanoparticle suspension can be purified by dialysis or centrifugation to remove any unloaded drug and residual solvent.
Caption: Mechanism of glucose-responsive insulin release from a PBA-hydrogel.
Section 3: Bioconjugation and Protein Immobilization
The reversible covalent interaction between phenylboronic acids and diols provides a powerful tool for bioconjugation, enabling the immobilization of proteins and the creation of synthetic lectin mimetics.[18][19]
Protein Immobilization
Proteins can be modified with phenylboronic acid moieties and then immobilized on a support functionalized with a diol-containing molecule or a PBA-complexing agent like salicylhydroxamic acid (SHA).[18] This approach allows for the controlled orientation and reversible attachment of proteins for applications in biocatalysis and diagnostics.
Lectin Mimetics
Lectins are proteins that bind to specific carbohydrate structures. By conjugating multiple phenylboronic acid groups to a protein scaffold like bovine serum albumin (BSA), it is possible to create synthetic lectin mimetics.[20][21] These constructs can be used to target and bind to specific glycans on cell surfaces, which is valuable for cell imaging and targeting applications.
Experimental Protocol: Synthesis of a Protein-PBA Conjugate
This protocol outlines the synthesis of a BSA-PBA conjugate using EDC coupling.[20][21]
-
Protein Solution: Prepare a solution of BSA in a suitable buffer (e.g., MES buffer).
-
Activation: Add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to the BSA solution to activate the carboxylic acid groups on the protein.
-
Conjugation: Add 3-aminophenylboronic acid to the activated protein solution. The amino group of the PBA will react with the activated carboxyl groups to form a stable amide bond.
-
Reaction: Allow the reaction to proceed for a specified time at room temperature with gentle stirring.
-
Purification: Purify the resulting BSA-PBA conjugate using a desalting column (e.g., Sephadex G-25) to remove unreacted reagents.
Section 4: Catalysis in Organic Synthesis
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[22][23] Substituted phenylboronic acids are also employed as catalysts in their own right for various organic transformations.
Suzuki-Miyaura Cross-Coupling
In this palladium-catalyzed reaction, an aryl or vinyl halide is coupled with an organoborane, typically a phenylboronic acid. The electronic properties of the substituent on the phenylboronic acid can influence the reaction rate and yield. Electron-donating groups can sometimes facilitate the transmetalation step, while electron-withdrawing groups can have the opposite effect.[22]
Arylboronic Acid Catalysis
Certain substituted phenylboronic acids can act as catalysts for reactions such as the racemization of alcohols and dehydrative C-alkylation reactions.[24][25] For example, electron-deficient arylboronic acids, like pentafluorophenylboronic acid, have been shown to be effective catalysts for these transformations, often proceeding through an SN1-type mechanism.[24]
| Catalytic Application | Phenylboronic Acid Role | Key Substituent Effects |
| Suzuki-Miyaura Coupling | Reagent | The electronic nature of substituents on the phenyl ring affects the reactivity. Both electron-rich and electron-poor arylboronic acids can be used, though reaction conditions may need to be optimized accordingly.[22] |
| Racemization of Alcohols | Catalyst | Electron-deficient arylboronic acids, such as 2-carboxyphenylboronic acid and pentafluorophenylboronic acid, are more effective catalysts for this process.[24] |
| C-Alkylation Reactions | Catalyst | Pentafluorophenylboronic acid, often in combination with a co-catalyst like oxalic acid, can promote the C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols.[25] |
Experimental Protocol: Arylboronic Acid-Catalyzed C-Alkylation
This protocol is a general procedure for the dehydrative C-alkylation of a 1,3-dicarbonyl compound with a secondary benzylic alcohol.[25]
-
Reactant Mixture: In a reaction vessel, combine the 1,3-dicarbonyl compound, the secondary benzylic alcohol, the arylboronic acid catalyst (e.g., pentafluorophenylboronic acid, 5 mol%), and a co-catalyst if required (e.g., oxalic acid, 10 mol%) in a suitable solvent (e.g., chloroform).
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 40-90 °C) and monitor the progress by thin-layer chromatography or other analytical techniques.
-
Work-up: Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up to remove the catalyst and any water-soluble byproducts.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C-alkylated product.
Caption: Simplified schematic of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Substituted phenylboronic acids are a remarkably versatile class of molecules with a broad and expanding range of applications. The ability to fine-tune their chemical and physical properties through the introduction of different substituents on the phenyl ring allows for the rational design of molecules for specific tasks. From the development of sensitive and selective biosensors to the creation of intelligent drug delivery systems and efficient catalysts, phenylboronic acids continue to be a fertile ground for innovation in chemical and biomedical research. This guide has provided a comparative overview of their applications, and it is anticipated that future research will uncover even more exciting and impactful uses for these remarkable compounds.
References
For a comprehensive list of references, please refer to the complete guide. The citations provided in the text correspond to the numbered list of sources that would be included in a full publication.
Sources
- 1. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]
- 2. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 11. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thno.org [thno.org]
- 13. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. "Synthesis and Evaluation of Protein-Phenylboronic Acid Conjugates as L" by Joshua Whited, Czharena Kay Rama et al. [engagedscholarship.csuohio.edu]
- 20. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 23. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 24. Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures: Borane, (4-methoxyphenyl)-
Reactive Hydride Species | CAS: 4549-31-9
Executive Safety Directive
STOP AND VERIFY: Before proceeding, you must distinguish between the Borane and the Boronic Acid .
-
Target Compound: (4-Methoxyphenyl)borane (
). This is a reactive, electron-deficient hydride. It is air-sensitive, moisture-sensitive, and potentially pyrophoric. It releases flammable hydrogen gas upon contact with water or alcohols. -
Common Confusion: (4-Methoxyphenyl)boronic acid (
, CAS 5720-07-0).[1][2][3] This is a shelf-stable solid. If you possess the boronic acid, this high-level protocol is unnecessary (dispose of as standard solid organic waste).
This guide addresses the disposal of the reactive Borane (
Risk Assessment & Chemical Behavior
As a Senior Application Scientist, I emphasize that safe disposal relies on understanding the B-H bond reactivity . Unlike standard organic waste, this compound possesses a vacant p-orbital on the boron atom, making it a fierce Lewis acid and reducing agent.
The Hazard Mechanism
When (4-methoxyphenyl)borane contacts protic solvents (water, alcohols, acids), it undergoes rapid hydrolysis.
Operational Risks:
-
Hydrogen Evolution: Rapid gas generation can over-pressurize sealed vessels, leading to rupture.
-
Exotherm: The heat of hydrolysis can flash-boil the solvent or ignite the evolved hydrogen.
-
Peroxide Formation: Upon aging or improper storage, organoboranes can form shock-sensitive peroxides if exposed to air.
Pre-Disposal Preparation
Goal: Create a controlled environment where the rate of hydrogen evolution is mathematically limited by reagent addition rates.
Required PPE & Engineering Controls
| Category | Requirement | Rationale |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Captures evolved |
| Dermal | Fire-resistant lab coat + Nitrile gloves (double) | Protection against flash fires and chemical burns. |
| Eye | Chemical Splash Goggles + Face Shield | |
| Atmosphere | Inert Gas Line (Nitrogen or Argon) | Prevents oxygen ingress during the quenching phase. |
| Thermal | Ice/Water Bath ( | Acts as a heat sink to dampen the exotherm. |
The "Quench & Oxidize" Protocol
Methodology: We utilize a "Self-Validating System." You will not proceed to the next step until the physical feedback (bubbling/exotherm) of the previous step has ceased.
Phase A: Inert Dilution
-
Secure the Vessel: Clamp the flask containing the borane in the fume hood. Ensure it is vented to the back of the hood (do not seal).
-
Inert Blanket: Flush the headspace with Nitrogen or Argon to displace oxygen.
-
Dilution: If the borane is neat (pure solid/liquid) or concentrated, dilute it with a non-protic, non-reactive solvent (e.g., Toluene or Hexanes) to a concentration of
.-
Why? Dilution acts as a thermal buffer, absorbing the heat generated during the subsequent quench.
-
Phase B: Cryogenic Alcoholysis (The Quench)
-
Thermal Control: Place the reaction vessel in an ice/water bath (
). -
Reagent Selection: Use Methanol (MeOH) or Isopropanol (IPA) .
-
Expert Tip: Do not use water initially. Water is immiscible with toluene/hexanes, leading to a biphasic interface where reaction rates are unpredictable. Alcohols are miscible, ensuring a smooth, homogeneous quench.
-
-
Stepwise Addition:
-
Add the alcohol dropwise via an addition funnel or syringe.
-
Observation: Watch for bubbling (
gas). -
The "Stop" Rule: If bubbling becomes vigorous, STOP addition immediately. Wait for gas evolution to cease and the temperature to stabilize.
-
-
Saturation: Continue adding alcohol until no further bubbling is observed upon addition. Add an excess of 20% volume of alcohol.
Phase C: Oxidative Deconstruction (Optional but Recommended)
To ensure the Boron-Carbon bond is fully mineralized and no reactive hydrides remain:
-
Add 3M NaOH (aq) slowly to the mixture.
-
Follow with slow addition of 30% Hydrogen Peroxide (
) .-
Caution: This is exothermic.[4] Maintain
. -
Result: Converts the organoborane into the corresponding phenol (4-methoxyphenol) and boric acid salts, which are thermodynamically stable.
-
Phase D: Final Disposal
-
Allow the mixture to warm to room temperature.
-
Test pH (should be roughly neutral or basic if Phase C was used).
-
Transfer to the Organic Solvent Waste container.
-
Labeling: "Contains quenched organoboranes, solvents (Toluene/MeOH), and trace phenols."
Decision Logic & Workflows
Diagram 1: Identification & Decision Matrix
Caption: Logical flow to determine the correct disposal path based on chemical identity.
Diagram 2: The Quenching Workflow
Caption: Step-by-step reactive quenching mechanism ensuring thermal control and hydrogen management.
Emergency Contingencies
| Scenario | Immediate Action |
| Spill (Inside Hood) | Cover with dry sand or vermiculite. Do NOT use water.[5] Allow to oxidize slowly under the draft of the hood. |
| Spill (Outside Hood) | Evacuate area immediately. Call EHS/Fire Department. Pyrophoric risk is high. |
| Fire | Use Class D (dry powder) or dry sand. NEVER use water ; it will accelerate hydrogen production and feed the fire. |
| Skin Contact | Brush off loose particles first. Rinse with copious water only after bulk material is removed to avoid thermal burns from hydrolysis on skin. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety.[6] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
